Z-Gly-Pro-pNA
描述
属性
IUPAC Name |
benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSFKPOIVELPQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585043 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65022-15-3 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-Gly-Pro-pNA: A Chromogenic Substrate for Prolyl Endopeptidase in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl endopeptidase (PREP), a serine protease that cleaves peptides on the C-terminal side of proline residues, is a significant enzyme implicated in various physiological and pathological processes, including neuropeptide metabolism, inflammation, and neurodegenerative diseases. The synthetic chromogenic substrate, Z-Gly-Pro-pNA (Nα-Carbobenzoxy-Glycyl-Prolyl-p-Nitroanilide), serves as an invaluable tool for the sensitive and specific measurement of PREP activity. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailed experimental protocols for its use in PREP assays, a summary of its kinetic parameters, and a discussion of the signaling pathways in which PREP is involved. This document is intended to be a thorough resource for researchers and professionals in drug development engaged in the study of prolyl endopeptidase and the screening of its inhibitors.
Introduction to Prolyl Endopeptidase and the this compound Substrate
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a cytosolic enzyme that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1] Its unique specificity for cleaving peptide bonds at the C-terminal side of proline residues makes it a key regulator in many biological pathways.[1] Altered PREP activity has been linked to several neuropsychiatric and inflammatory disorders, positioning it as a compelling therapeutic target.[2]
To investigate the function of PREP and to screen for potential inhibitors, a reliable and straightforward assay is essential. This compound is a synthetic peptide substrate specifically designed for this purpose.[3] The principle of the assay is based on the enzymatic cleavage of the Pro-pNA bond by PREP. This reaction releases the chromogenic molecule p-nitroanilide (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[4][5] The rate of pNA formation is directly proportional to the PREP activity, providing a simple and robust method for enzyme characterization and inhibitor screening.
Biochemical and Physical Properties of this compound
A thorough understanding of the substrate's properties is critical for accurate and reproducible experimental design.
| Property | Value | Reference |
| CAS Number | 65022-15-3 | [5] |
| Molecular Formula | C₂₁H₂₂N₄O₆ | [5] |
| Molecular Weight | 426.42 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and DMF (e.g., 20 mg/mL), partially soluble in ethanol (12 mg/mL), and poorly soluble in PBS (pH 7.2, 0.25 mg/mL). | [5] |
| Storage | Store at -20°C for long-term stability. | [3] |
Quantitative Data: Kinetic Parameters and Optimal Conditions
The efficiency of this compound as a substrate for PREP is characterized by its kinetic constants. Furthermore, the enzyme's activity is highly dependent on the experimental conditions.
Kinetic Parameters of Prolyl Endopeptidase with this compound
| Parameter | Value | Enzyme Source | Reference |
| Km | 0.81 mM | Wild-type Aeromonas punctata PREP | [2] |
| kcat | 505 s⁻¹ | Wild-type Aeromonas punctata PREP | [2] |
| kcat/Km | 623 s⁻¹mM⁻¹ | Wild-type Aeromonas punctata PREP | [2] |
| Km | 1.4 x 10⁻⁴ M (0.14 mM) | Flavobacterium meningosepticum PREP (with Z-Gly-Pro-2NNap) |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Optimal Assay Conditions
| Parameter | Optimal Range/Value | Reference |
| pH | 6.5 - 8.0 | |
| Temperature | 30 - 37°C | |
| Wavelength for pNA detection | 405 - 410 nm | [4][5] |
Experimental Protocols
Below are detailed methodologies for performing a standard prolyl endopeptidase activity assay using this compound.
Reagent Preparation
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 8.0. Other suitable buffers include potassium phosphate buffer (pH 7.0).
-
Substrate Stock Solution: Prepare a 5 mM stock solution of this compound. Due to its limited aqueous solubility, dissolve the substrate in 40% dioxane. This may require gentle warming (e.g., 60°C) to fully dissolve, followed by cooling to the assay temperature. Prepare this solution fresh.
-
Enzyme Solution: Dilute the prolyl endopeptidase to the desired concentration (e.g., 40 nM) in the assay buffer. Keep the enzyme on ice until use.
-
Stop Solution (for endpoint assays): 1 M Acetate buffer, pH 4.0, containing 10% Triton X-100.
Assay Procedure (Endpoint Method)
This protocol is adapted from a method for a proline-specific endopeptidase.
-
In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding:
-
1.0 mL of Assay Buffer
-
0.25 mL of 5 mM this compound substrate solution
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Incubate the reaction for a specific time (e.g., 5-15 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 2.0 mL of the Stop Solution.
-
Measure the absorbance of the released p-nitroanilide at 410 nm using a spectrophotometer.
-
Blank Preparation: To account for any non-enzymatic hydrolysis of the substrate, prepare a blank by adding the Stop Solution to the reaction mixture before adding the enzyme solution.
Assay Procedure (Kinetic Method)
This method allows for the continuous monitoring of enzyme activity.
-
In a temperature-controlled microplate reader or spectrophotometer, add the following to each well/cuvette:
-
A volume of assay buffer to bring the final reaction volume to, for example, 200 µL.
-
The desired final concentration of this compound (this can be varied for kinetic studies).
-
-
Equilibrate the plate/cuvette to the desired temperature (e.g., 34°C).[2]
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time plot.
Data Analysis
The concentration of the product, p-nitroanilide, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (which is pH-dependent and should be determined under the specific assay conditions; a commonly used value is around 8,800 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length of the cuvette or well.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for PREP Activity Assay
References
- 1. genecards.org [genecards.org]
- 2. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Gly-Pro-pNA: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) is a critical tool for the characterization of prolyl endopeptidase (PEP) activity. This synthetic chromogenic substrate provides a reliable and straightforward method for monitoring enzyme kinetics, screening for inhibitors, and understanding the role of PEP in various physiological and pathological processes.
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and applications of this compound, complete with experimental protocols and visual diagrams to facilitate its effective use in the laboratory.
Core Chemical and Physical Properties
This compound is a peptide derivative designed to be a specific substrate for prolyl endopeptidase. Its structure consists of a dipeptide, Gly-Pro, with the N-terminus of glycine protected by a carbobenzoxy (Z) group and the C-terminus of proline linked to a p-nitroanilide (pNA) moiety.[1] This design is central to its function as a chromogenic substrate.
Structure
The chemical structure of this compound is depicted below:
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂N₄O₆ | [2][3] |
| Molecular Weight | 426.42 g/mol | [2] |
| CAS Number | 65022-15-3 | [2][3] |
| Appearance | White to off-white or slightly yellowish solid powder | [2][4] |
| Purity | ≥98% or ≥99.0% (HPLC) | [3][4] |
| Melting Point | 128-132 °C | [4] |
| λmax (Substrate) | 314 nm | [3][5] |
| Storage Temperature | -20°C or 0-8°C | [2][4] |
Solubility
The solubility of this compound in various solvents is a critical consideration for experimental design.
| Solvent | Solubility | Reference(s) |
| DMSO | 175 mg/mL (410.39 mM) or 20 mg/mL | [2][3] |
| DMF | 20 mg/mL | [3] |
| Ethanol | 12 mg/mL | [3] |
| PBS (pH 7.2) | 0.25 mg/mL | [3] |
| 40% Dioxane | Soluble with heating to 60°C | [4] |
Enzymatic Reaction and Detection
Prolyl endopeptidase catalyzes the hydrolysis of the peptide bond between the proline and the p-nitroanilide moiety in this compound. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at 410 nm.
The activity of the enzyme can be quantified by monitoring the rate of pNA formation. The concentration of pNA can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
| Product | Molar Extinction Coefficient (ε) at 410 nm | Reference(s) |
| p-Nitroaniline (pNA) | 8800 M⁻¹cm⁻¹ | [6][7] |
Experimental Protocol: Prolyl Endopeptidase Activity Assay
This section provides a detailed methodology for a standard prolyl endopeptidase activity assay using this compound.
Reagents and Materials
-
This compound (Substrate)
-
Prolyl Endopeptidase (Enzyme)
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0
-
Substrate Solvent: 40% (v/v) Dioxane in water
-
Stopping Reagent: 1 M Acetate buffer, pH 4.0, containing 10% Triton X-100
-
Enzyme Diluent: 50 mM Potassium Phosphate buffer, pH 7.0
-
Spectrophotometer capable of reading at 410 nm
-
Cuvettes (1 cm path length)
-
Incubator or water bath at 30°C
Procedure
-
Substrate Preparation: Dissolve this compound in 40% dioxane to a final concentration of 5 mM. This may require heating in a 60°C water bath. Prepare this solution fresh before use.[4]
-
Enzyme Preparation: On the day of the assay, prepare a dilution of the prolyl endopeptidase in ice-cold enzyme diluent to a concentration of 0.05-0.2 U/mL.
-
Reaction Mixture: In a test tube, combine 1.0 mL of 0.1 M potassium phosphate buffer (pH 7.0) and 0.25 mL of the 5 mM this compound solution.
-
Equilibration: Equilibrate the reaction mixture at 30°C for approximately 5 minutes.
-
Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the reaction mixture and mix gently.
-
Incubation: Incubate the reaction at 30°C for precisely 5 minutes.
-
Termination of Reaction: Stop the reaction by adding 2.0 mL of the 1 M acetate buffer (pH 4.0) containing 10% Triton X-100.
-
Measurement: Measure the absorbance of the solution at 410 nm using a spectrophotometer.
-
Blank Preparation: Prepare a blank by adding the stopping reagent to the reaction mixture before the addition of the enzyme solution. Incubate for 5 minutes at 30°C and then add the enzyme solution. Measure the absorbance at 410 nm.
-
Calculation of Activity: The enzyme activity can be calculated using the following formula:
Activity (U/mg) = [(ΔA/min) x V_total] / [ε x l x V_enzyme x C_enzyme]
Where:
-
ΔA/min = (A_sample - A_blank) / incubation time (min)
-
V_total = Total volume of the reaction mixture before stopping (mL)
-
ε = Molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (cm)
-
V_enzyme = Volume of enzyme solution added (mL)
-
C_enzyme = Concentration of the enzyme in the stock solution (mg/mL)
-
Mechanism of Prolyl Endopeptidase Action
The catalytic mechanism of prolyl endopeptidase is understood to follow an induced-fit model. The enzyme consists of two domains: a catalytic domain with a typical α/β-hydrolase fold and a β-propeller domain. In its native state, the enzyme exists in an open conformation. Upon substrate binding, a significant conformational change occurs, leading to a closed state that brings the substrate into the active site for catalysis.[2][3][8]
This induced-fit mechanism is crucial for the enzyme's specificity, ensuring that only appropriate peptide substrates are cleaved.
Conclusion
This compound remains an indispensable substrate for the study of prolyl endopeptidase. Its well-defined chemical properties, coupled with a straightforward and reliable assay protocol, make it an ideal choice for researchers in academia and the pharmaceutical industry. The information and protocols provided in this guide are intended to support the effective application of this compound in advancing our understanding of PEP and its role in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase | Semantic Scholar [semanticscholar.org]
- 4. toyobo-global.com [toyobo-global.com]
- 5. caymanchem.com [caymanchem.com]
- 6. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Pro-pNA: A Chromogenic Substrate for the Detection of Serine Protease Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-pNA (N-carbobenzoxy-Glycyl-L-prolyl-p-nitroanilide) is a synthetic chromogenic substrate widely employed for the sensitive and specific detection of serine protease activity, particularly those with post-proline cleaving specificity.[1][2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in academic research and drug discovery.
Serine proteases represent a large and diverse family of enzymes that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immunity.[4] Their dysregulation is implicated in numerous pathologies, making them attractive therapeutic targets. Prolyl endopeptidases (PEPs) and dipeptidyl peptidase-IV (DPP-IV) are key examples of serine proteases that preferentially cleave peptide bonds C-terminal to proline residues.[5][6] this compound is specifically designed to be a high-quality substrate for these enzymes.
Mechanism of Action
The utility of this compound as a chromogenic substrate lies in its straightforward enzymatic cleavage, which results in a readily quantifiable color change. The substrate consists of a dipeptide, Gly-Pro, linked to a p-nitroaniline (pNA) moiety. The N-terminus of the glycine is protected by a carbobenzoxy (Z) group.
In the presence of a suitable serine protease, the peptide bond between the proline residue and the p-nitroaniline is hydrolyzed. This enzymatic cleavage releases the p-nitroaniline molecule, which is a yellow chromophore with a distinct absorbance maximum at 410 nm.[7][8] The rate of p-nitroaniline release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the serine protease.
Target Serine Proteases
This compound is primarily used to assay the activity of prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), and dipeptidyl peptidase-IV (DPP-IV).
-
Prolyl Endopeptidase (PEP)/Prolyl Oligopeptidase (POP): These enzymes are cytosolic serine proteases that cleave peptide bonds on the carboxyl side of proline residues within peptides that are less than 30 amino acids in length.[9] They are implicated in the metabolism of neuropeptides and peptide hormones, and their dysregulation has been linked to neurodegenerative diseases, and psychiatric disorders.[4][5][10]
-
Dipeptidyl Peptidase-IV (DPP-IV/CD26): This is a transmembrane glycoprotein and a soluble plasma enzyme that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides.[11][12] DPP-IV plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[13] Consequently, DPP-IV inhibitors are a major class of drugs for the treatment of type 2 diabetes.[11][14]
Quantitative Data: Kinetic Parameters
The efficiency of this compound hydrolysis by various serine proteases can be compared using their kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate.
| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | Optimal pH |
| Prolyl Endopeptidase (PEP) | Flavobacterium sp. | 140 | N/A | 6.5 |
| Prolyl Oligopeptidase (POP) | Bovine Serum | 54 | N/A | 7.4 - 8.0 |
| Dipeptidyl Peptidase-IV (DPP-IV) | Human | N/A | N/A | 7.8 |
| Z-Pro-prolinal-insensitive peptidase (ZIP) | Bovine Serum | 54 | N/A | 7.4 - 8.0 |
Note: N/A indicates that the data was not available in the searched sources. The Km value for the ZIP peptidase from bovine serum was determined using a fluorogenic substrate, Z-Gly-Pro-MCA, but is included for comparative purposes due to the structural similarity of the peptide portion.[9]
Experimental Protocols
General Assay Protocol for Serine Protease Activity
This protocol provides a general framework for measuring serine protease activity using this compound. Specific parameters such as enzyme and substrate concentrations, and incubation times may need to be optimized for different enzymes and experimental conditions.
Materials:
-
This compound substrate
-
Serine protease of interest (e.g., purified enzyme, cell lysate, or plasma sample)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, or as optimized for the specific enzyme)
-
Solvent for this compound (e.g., DMSO or 40% dioxane in water)[7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). The substrate may require gentle warming to fully dissolve.[7]
-
Enzyme Preparation: Prepare a solution of the serine protease in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.
-
Reaction Setup: In a 96-well microplate, add the following components in the specified order:
-
Assay buffer
-
Enzyme solution
-
Pre-warm the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions.
-
Troubleshooting
-
Low Signal: Increase enzyme concentration, incubation time, or temperature (within the enzyme's stability range).
-
High Background: Check for non-enzymatic hydrolysis of the substrate. Run a control reaction without the enzyme.
-
Non-linear Reaction Rate: Ensure the substrate is not depleted during the assay. If necessary, reduce the enzyme concentration or incubation time. The presence of inhibitors in the sample can also cause non-linearity.
-
Inconsistent Results: The presence of Z-Pro-prolinal-insensitive peptidases (ZIPs) can lead to residual activity even with inhibitors.[15] Consider using more specific substrates or biochemical separation methods if necessary.[15]
Signaling Pathways and Biological Relevance
The serine proteases targeted by this compound are involved in critical signaling pathways relevant to various diseases.
Prolyl Oligopeptidase (POP) in Neurodegenerative Diseases
POP is implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[4] It is thought to contribute to these conditions through both its enzymatic and non-enzymatic functions.[1][4] POP can cleave neuropeptides involved in cognition and memory.[4] Furthermore, POP has been shown to interact with and promote the aggregation of α-synuclein, a key protein in Parkinson's disease pathology.[1] POP inhibitors are being investigated as potential therapeutic agents to mitigate these effects.[1]
Dipeptidyl Peptidase-IV (DPP-IV) in Type 2 Diabetes
DPP-IV is a key regulator of glucose homeostasis. Its primary role in this context is the inactivation of the incretin hormones GLP-1 and GIP (glucose-dependent insulinotropic polypeptide).[11][14] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects. Therefore, inhibition of DPP-IV leads to prolonged activity of incretins, resulting in increased insulin secretion and improved glycemic control in patients with type 2 diabetes.[11][13][14]
Conclusion
This compound is a valuable and versatile tool for the study of serine proteases with post-proline cleaving activity. Its simple, colorimetric readout allows for robust and high-throughput screening of enzyme activity and inhibition. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of important enzymes like prolyl oligopeptidase and dipeptidyl peptidase-IV, thereby facilitating a deeper understanding of their roles in health and disease and aiding in the discovery of novel therapeutics.
References
- 1. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding Dissociation Pathways of Ligands in Prolyl Oligopeptidase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. toyobo-global.com [toyobo-global.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 14. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Z-Gly-Pro-pNA in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide) serves as a pivotal tool in neuroscience research, primarily for the sensitive and specific measurement of prolyl endopeptidase (PREP) activity. PREP, a serine protease that cleaves peptide bonds on the carboxyl side of proline residues, is increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease, as well as in processes of neuroinflammation and cognitive function. This technical guide provides a comprehensive overview of the applications of this compound in neuroscience, detailing experimental protocols, summarizing key quantitative data, and illustrating the intricate signaling pathways where PREP plays a crucial role.
Core Application: Measuring Prolyl Endopeptidase (PREP) Activity
The fundamental application of this compound lies in its utility as a substrate for PREP. The enzymatic cleavage of this compound by PREP liberates the yellow-colored p-nitroanilide (pNA), which can be quantified spectrophotometrically at a wavelength of 405-410 nm. The rate of pNA formation is directly proportional to the PREP enzyme activity in the sample.
Data Presentation: Enzyme Kinetics
The efficiency of this compound as a substrate for PREP is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters can vary depending on the source of the enzyme and the assay conditions.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Brain PREP | This compound | 900 | - | - | [1] |
| Aeromonas punctata PEP | This compound | 810 | 505 | 6.23 x 10⁵ | [2] |
| Flavobacterium sp. PREP | This compound | 140 (Z-Gly-Pro-2NNap) | - | - | [3][4] |
Note: Data for different substrates (e.g., Z-Gly-Pro-2NNap) are included for comparative purposes. The Km value for human brain PREP is notably higher, indicating a lower affinity for the substrate compared to the bacterial enzymes under the tested conditions.
Experimental Protocols
Preparation of Brain Tissue Homogenate for PREP Activity Assay
This protocol is adapted from methodologies used for measuring PREP activity in brain tissue.
Materials:
-
Brain tissue (e.g., cortex, hippocampus)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
-
Dounce homogenizer
-
Centrifuge (refrigerated)
Procedure:
-
Dissect the brain region of interest on ice.
-
Weigh the tissue and add 10 volumes (w/v) of ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to separate the cytosolic and particulate fractions.
-
Carefully collect the supernatant (cytosolic fraction) for the PREP activity assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
PREP Activity Assay in Brain Homogenates or Cell Lysates
This protocol describes a typical colorimetric assay using this compound.
Materials:
-
Brain homogenate supernatant or cell lysate
-
Assay buffer: 0.1 M Potassium Phosphate buffer, pH 7.0
-
Substrate solution: 5 mM this compound in 40% dioxane (prepare fresh). Caution: Dioxane is a hazardous substance; handle with appropriate safety precautions.
-
Stop solution: 1 M Acetate buffer, pH 4.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
In a 96-well microplate, add the following to each well:
-
100 µL of Assay buffer
-
10-50 µg of protein from the brain homogenate or cell lysate
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the Substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the Stop solution.
-
Measure the absorbance at 410 nm using a microplate reader.
-
Calculate the PREP activity based on a p-nitroanilide standard curve. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.
Signaling Pathways and Logical Relationships
PREP and α-Synuclein Aggregation in Parkinson's Disease
Prolyl endopeptidase has been shown to interact directly with α-synuclein, a protein central to the pathology of Parkinson's disease. This interaction promotes the formation of α-synuclein oligomers, which are neurotoxic. PREP inhibitors have been demonstrated to reduce α-synuclein aggregation, in part by enhancing its clearance through the autophagy pathway.
PREP and Tau Pathology in Alzheimer's Disease
In the context of Alzheimer's disease, PREP has been linked to the hyperphosphorylation of the tau protein. PREP can negatively regulate the activity of Protein Phosphatase 2A (PP2A), a major phosphatase responsible for dephosphorylating tau. Inhibition of PREP can restore PP2A activity, leading to reduced tau hyperphosphorylation and aggregation.
PREP in Neuroinflammation
Neuroinflammation is a common feature of many neurodegenerative diseases. Activated microglia, the resident immune cells of the brain, have been shown to release PREP into the extracellular space. This extracellular PREP can contribute to neuronal damage. PREP inhibitors have demonstrated neuroprotective effects by reducing the production of pro-inflammatory cytokines from activated microglia.
A Note on Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is another serine protease that shares some substrate specificity with PREP and can also cleave this compound, albeit with different kinetic properties. FAP expression in the healthy brain is generally low but can be upregulated in pathological conditions, such as in the tumor microenvironment of glioblastoma.[5][6] When using this compound in complex biological samples like brain tumors, it is crucial to consider the potential contribution of FAP to the measured activity. The use of specific inhibitors for PREP and FAP is recommended to differentiate between the activities of these two enzymes.
Conclusion
This compound is an indispensable tool for investigating the role of prolyl endopeptidase in the central nervous system. Its use in robust and sensitive enzymatic assays has been instrumental in elucidating the involvement of PREP in the molecular mechanisms underlying major neurodegenerative diseases and neuroinflammation. The continued application of this compound, in conjunction with specific inhibitors and advanced analytical techniques, will undoubtedly pave the way for a deeper understanding of PREP's function in brain health and disease, and facilitate the development of novel therapeutic strategies targeting this intriguing enzyme.
References
- 1. Purification and characterization of human brain prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toyobo-global.com [toyobo-global.com]
- 4. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 5. academic.oup.com [academic.oup.com]
- 6. P11.41 Comparison of fibroblast activation protein expression and localization in glioblastomas and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Z-Gly-Pro-pNA in Unraveling Neuropeptide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of neuropeptide signaling governs a vast array of physiological processes, from pain perception and mood regulation to appetite control and blood pressure homeostasis. The precise control of these potent signaling molecules is paramount, and their metabolic pathways, specifically their synthesis and degradation, are critical points of regulation. Proline-specific peptidases, a unique class of enzymes that cleave peptide bonds involving the amino acid proline, play a pivotal role in the maturation and inactivation of many neuropeptides. The synthetic chromogenic substrate, Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide), has emerged as an indispensable tool for researchers studying these enzymes and their impact on neuropeptide metabolism. This technical guide provides an in-depth exploration of the application of this compound, focusing on its core utility in assaying the activity of key proline-specific enzymes, Prolyl Endopeptidase (PEP) and Dipeptidyl Peptidase IV (DPP-IV), and its broader implications for understanding neuropeptide signaling and developing novel therapeutics.
Core Concepts: this compound as a Chromogenic Substrate
This compound is a synthetic peptide derivative designed to mimic the natural substrates of certain proline-specific peptidases.[1][2] Its structure consists of a dipeptide (Gly-Pro) with a protective N-terminal benzyloxycarbonyl group (Z) and a C-terminal p-nitroanilide (pNA) moiety. The key to its utility lies in the chromogenic nature of the pNA group. When an enzyme cleaves the peptide bond between proline and p-nitroanilide, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline. The rate of formation of p-nitroaniline, which can be quantified by measuring the absorbance of light at 405-410 nm, is directly proportional to the enzymatic activity.[3][4] This principle forms the basis of a simple and robust spectrophotometric assay for enzyme activity.
Key Enzymes in Neuropeptide Metabolism Targeted by this compound
Two primary enzymes involved in neuropeptide metabolism can be studied using this compound and its analogues:
-
Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP) : PEP is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[5] This specificity makes it a key player in the degradation and maturation of a wide range of neuropeptides and peptide hormones, including substance P, vasopressin, thyrotropin-releasing hormone (TRH), and neurotensin.[6][7] Altered PEP activity has been implicated in various neurological and psychiatric disorders.[6][8] this compound is a well-established and widely used substrate for assaying PEP activity.[1][2][9][10]
-
Dipeptidyl Peptidase IV (DPP-IV/CD26) : DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[11] It plays a crucial role in inactivating a variety of signaling peptides, including the incretin hormone glucagon-like peptide-1 (GLP-1) and several neuropeptides such as Neuropeptide Y (NPY) and Peptide YY (PYY).[12][13] By cleaving these neuropeptides, DPP-IV can alter their receptor specificity and biological function.[14] While Gly-Pro-pNA (lacking the N-terminal 'Z' group) is the more conventional substrate for DPP-IV,[3][15][16] this compound has also been utilized in the study of proline-specific peptidases and their inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic reactions involving this compound and related substrates with Prolyl Endopeptidase and Dipeptidyl Peptidase IV.
Table 1: Michaelis-Menten Constants (Km)
| Enzyme | Substrate | Km Value | Source Organism/Type | Reference |
| Prolyl Endopeptidase (PEP) | This compound | 0.81 mM | Aeromonas punctata (recombinant) | [6] |
| Prolyl Endopeptidase (PEP) | Z-Gly-Pro-2-naphthylamide | 1.4 x 10⁻⁴ M | Flavobacterium sp. | [2] |
| Prolyl Endopeptidase (PEP) | Z-Gly-Pro-MCA | 2.5 x 10⁻⁵ M | Flavobacterium sp. | [2] |
| Prolyl Endopeptidase (ZIP) | Z-Gly-Pro-MCA | 54 µM | Bovine Serum | [17] |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 691.9 µM | Porcine Kidney | [18] |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-2-naphthylamide | 0.66 mM | Not Specified | [15] |
Table 2: Catalytic Constants (kcat)
| Enzyme | Substrate | kcat Value | Source Organism/Type | Reference |
| Prolyl Endopeptidase (PEP) | This compound | 505 s⁻¹ | Aeromonas punctata (recombinant) | [6] |
Table 3: Catalytic Efficiency (kcat/Km)
| Enzyme | Substrate | kcat/Km Value | Source Organism/Type | Reference |
| Prolyl Endopeptidase (PEP) | This compound | 623 s⁻¹ mM⁻¹ | Aeromonas punctata (recombinant) | [6] |
| Prolyl Endopeptidase (PEP) | This compound | 1.7 x 10⁴ M⁻¹ s⁻¹ | Human (recombinant) | [13] |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 4.2 x 10⁵ M⁻¹ s⁻¹ | Human (recombinant) | [13] |
Table 4: Inhibitor Constants (IC50 and Ki)
| Enzyme | Inhibitor | Substrate | IC50/Ki Value | Reference |
| Prolyl Endopeptidase (PEP) | Z-Pro-prolinal | Z-Gly-Pro-MCA | Ki = 14 nM | [17] |
| Dipeptidyl Peptidase IV (DPP-IV) | Saxagliptin | Gly-Pro-pNA | Ki* = 0.35 nM | [19] |
| Dipeptidyl Peptidase IV (DPP-IV) | Lys-Pip | Ala-Pro-pNA | IC50 = 0.1 µM | [4] |
| Dipeptidyl Peptidase IV (DPP-IV) | Cyanidin 3-O-glucoside | Gly-Pro-AMC | IC50 = 81.05 µM | [20] |
| Dipeptidyl Peptidase IV (DPP-IV) | Hyperoside | Gly-Pro-AMC | IC50 = 138.79 µM | [20] |
| Dipeptidyl Peptidase IV (DPP-IV) | Isoliquiritigenin | Gly-Pro-AMC | IC50 = 149.96 µM | [20] |
| Dipeptidyl Peptidase IV (DPP-IV) | Myricetin | Gly-Pro-AMC | IC50 = 156.29 µM | [20] |
| Dipeptidyl Peptidase IV (DPP-IV) | Narcissoside | Gly-Pro-AMC | IC50 = 166.52 µM | [20] |
Experimental Protocols
Prolyl Endopeptidase (PEP) Activity Assay using this compound
This protocol is adapted from methodologies used for bacterial and recombinant PEP.[1][2][21]
Materials:
-
This compound (Substrate)
-
Prolyl Endopeptidase (purified or in biological sample)
-
0.1 M Potassium Phosphate buffer, pH 7.0
-
40% (v/v) 1,4-Dioxane in water
-
1 M Acetate buffer, pH 4.0
-
50 mM Potassium Phosphate buffer, pH 7.0 (for enzyme dilution)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
-
Thermostated water bath or incubator (30°C or 37°C)
Procedure:
-
Substrate Solution Preparation (5 mM): Dissolve 21.3 mg of this compound (MW = 426.43 g/mol ) in approximately 8 ml of 40% 1,4-dioxane in a warm water bath (around 60°C) to aid dissolution.[1][2] Once dissolved, cool to room temperature and adjust the final volume to 10 ml with 40% 1,4-dioxane. This solution should be prepared fresh.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in ice-cold 50 mM potassium phosphate buffer (pH 7.0). Immediately before the assay, dilute the enzyme to the desired working concentration (e.g., 0.05-0.2 U/mL) using the same cold buffer.[2]
-
Reaction Mixture Preparation: In a test tube or microplate well, prepare the reaction mixture by adding:
-
1.0 ml of 0.1 M Potassium Phosphate buffer (pH 7.0)
-
0.25 ml of 5 mM this compound solution
-
-
Assay Initiation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes. To start the reaction, add 0.1 ml of the diluted enzyme solution and mix gently.
-
Incubation: Incubate the reaction mixture for a fixed period (e.g., 5-15 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 2.0 ml of 1 M Acetate buffer (pH 4.0).[1][2]
-
Absorbance Measurement: Measure the absorbance of the solution at 410 nm against a blank.
-
Blank Preparation: Prepare a blank by incubating the reaction mixture (buffer and substrate) without the enzyme for the same duration. After the incubation period, add the stopping solution (acetate buffer), and then add the enzyme solution. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline at 410 nm being approximately 8,800 M⁻¹cm⁻¹. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.
Dipeptidyl Peptidase IV (DPP-IV) Activity Assay using Gly-Pro-pNA
This protocol is based on standard methods for assaying DPP-IV activity.[11][15]
Materials:
-
Gly-Pro-pNA hydrochloride (Substrate)
-
Dipeptidyl Peptidyl IV (purified or in biological sample)
-
100 mM Tris-HCl buffer, pH 8.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Thermostated water bath or incubator (37°C)
Procedure:
-
Substrate Solution Preparation (e.g., 1 mM): Prepare a stock solution of Gly-Pro-pNA in the Tris-HCl buffer.
-
Enzyme Preparation: Prepare a stock solution of DPP-IV in Tris-HCl buffer. Dilute the enzyme to the desired working concentration immediately before use.
-
Reaction Mixture Preparation: In a microplate well, add:
-
Buffer to make up the final volume
-
Enzyme solution
-
-
Assay Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Start the reaction by adding the Gly-Pro-pNA substrate solution to a final concentration of, for example, 0.5 mM.[15]
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time in a kinetic mode.
-
Blank Preparation: A blank reaction containing the substrate and buffer but no enzyme should be run to correct for any spontaneous substrate degradation.
-
Calculation of Activity: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. Enzyme activity is calculated using the molar extinction coefficient of p-nitroaniline.
Signaling Pathways and Experimental Workflows
Neuropeptide Y (NPY) Metabolism by DPP-IV
NPY is a potent neuropeptide involved in regulating appetite, energy balance, and cardiovascular function. Full-length NPY(1-36) acts on a range of Y receptors (Y1, Y2, Y4, Y5). DPP-IV cleaves the N-terminal Tyr-Pro dipeptide from NPY(1-36) to generate NPY(3-36).[14] This truncated form has a higher affinity for the Y2 receptor, which is involved in presynaptic inhibition of neurotransmitter release, and a reduced affinity for the Y1 receptor, which mediates many of the postsynaptic effects of NPY, such as vasoconstriction.[22] This enzymatic processing by DPP-IV serves as a critical switch, altering the signaling cascade initiated by NPY.
Caption: Metabolism of Neuropeptide Y (NPY) by Dipeptidyl Peptidase IV (DPP-IV).
Experimental Workflow for Screening PEP Inhibitors
The chromogenic assay using this compound is highly amenable to high-throughput screening (HTS) for the identification of novel PEP inhibitors, which are of interest for treating neurological disorders.
Caption: High-throughput screening workflow for Prolyl Endopeptidase (PEP) inhibitors.
Conclusion
This compound and its analogues are powerful and versatile tools for the in vitro characterization of proline-specific peptidases, particularly Prolyl Endopeptidase. The simplicity and robustness of the chromogenic assay have facilitated significant advances in our understanding of the role of these enzymes in neuropeptide metabolism. For researchers in both academia and the pharmaceutical industry, the use of this compound provides a reliable method for measuring enzyme activity, screening for novel inhibitors, and ultimately, for developing new therapeutic strategies targeting the intricate network of neuropeptide signaling. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists aiming to unravel the complexities of neuropeptide function and its dysregulation in disease.
References
- 1. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 2. toyobo-global.com [toyobo-global.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl endopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. DPP (Dipeptidyl Peptidase)-4 Inhibition Potentiates the Vasoconstrictor Response to NPY (Neuropeptide Y) in Humans During Renin-Angiotensin-Aldosterone System Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Gly-Pro-pNA: A Versatile Chromogenic Substrate for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide) is a synthetic chromogenic peptide substrate that has become an invaluable tool in drug discovery, particularly for the screening and characterization of inhibitors targeting a specific class of serine proteases. Its utility lies in its ability to be cleaved by enzymes that recognize the Gly-Pro sequence, releasing a yellow-colored product, p-nitroaniline (pNA), which can be easily quantified spectrophotometrically. This guide provides a comprehensive overview of this compound, its target enzymes, kinetic parameters, and detailed protocols for its use in inhibitor screening assays.
Core Concepts: The Chemistry of Detection
The fundamental principle behind the use of this compound lies in its enzymatic hydrolysis. In the presence of a suitable protease, the amide bond between the proline residue and the p-nitroanilide moiety is cleaved. This releases p-nitroaniline, which exhibits a distinct absorbance maximum at wavelengths between 405 and 410 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for a straightforward and continuous colorimetric assay.
Target Enzymes
This compound is primarily a substrate for prolyl endopeptidase (PEP), but its utility extends to other proline-specific peptidases, making it a versatile tool for studying several key drug targets.
-
Prolyl Endopeptidase (PEP): Also known as prolyl oligopeptidase (POP), PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids in length).[1] Its involvement in the maturation and degradation of neuropeptides and peptide hormones has implicated it in neurological disorders, making it a target for the development of cognitive enhancers and neuroprotective agents.[2]
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): DPP-IV is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] It plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] Consequently, DPP-IV inhibitors are a major class of therapeutics for type 2 diabetes.[3]
-
Fibroblast Activation Protein (FAP): FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[5][6] Its expression is low in normal tissues, making it an attractive target for cancer therapy and diagnostic imaging. FAP exhibits both dipeptidyl peptidase and endopeptidase activities.[7]
Quantitative Data: A Comparative Overview
The following tables summarize the key quantitative data for the interaction of this compound with its primary target enzymes and the inhibitory potency of various compounds.
Table 1: Kinetic Parameters for the Hydrolysis of this compound
| Enzyme | Source Organism/Tissue | Km (mM) | Vmax | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference(s) |
| Prolyl Endopeptidase (PEP) | Aeromonas punctata | 0.81 | Not Reported | 505 | 623 | [2] |
| Dipeptidyl Peptidase IV (DPP-IV) | Recombinant Human | 0.6919 | Not Reported | Not Reported | Not Reported | [8] |
| Dipeptidyl Peptidase IV (DPP-IV) | Recombinant Human | 0.2655 | Not Reported | Not Reported | Not Reported | [8] |
| Fibroblast Activation Protein (FAP) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). Data for FAP with this compound was not available in the reviewed literature.
Table 2: IC50 Values of Inhibitors using Gly-Pro-pNA or Related Substrates
| Enzyme | Inhibitor | Substrate Used | IC50 | Reference(s) |
| Prolyl Endopeptidase (PEP) | Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) | Not Specified | Ki: 15 nM | [9] |
| Prolyl Endopeptidase (PEP) | S 17092 | Not Specified | 1.2 nM | [9] |
| Prolyl Endopeptidase (PEP) | Prolyl endopeptidase inhibitor 2 | Not Specified | 31.11 µM | [9] |
| Dipeptidyl Peptidase IV (DPP-IV) | Vildagliptin | Gly-Pro-pNA | 11.45 nM | [8] |
| Dipeptidyl Peptidase IV (DPP-IV) | Sitagliptin | Gly-Pro-pNA | 20.49 nM | [8] |
| Dipeptidyl Peptidase IV (DPP-IV) | Vildagliptin | LC-MS based assay with Gly-Pro-pNA | 20.82 nM | [8] |
| Dipeptidyl Peptidase IV (DPP-IV) | Sitagliptin | LC-MS based assay with Gly-Pro-pNA | 63.07 nM | [8] |
| Dipeptidyl Peptidase IV (DPP-IV) | Sitagliptin | GP-BAN (fluorescent probe) | 36.22 nM (recombinant), 39.18 nM (human plasma) | [10][11] |
| Fibroblast Activation Protein (FAP) | OncoFAP | Z-Gly-Pro-AMC | 16.8 nM (human), 22.3 nM (murine) | [12] |
| Fibroblast Activation Protein (FAP) | FAP-IN-1 | Not Specified | 3.3 nM | [2] |
| Fibroblast Activation Protein (FAP) | FAP-IN-5 | Not Specified | 1.7 nM | [2] |
| Fibroblast Activation Protein (FAP) | UAMC-1110 | Not Specified | 3.2 nM | [2] |
Note: IC50 values are highly dependent on the substrate and its concentration. The data presented here is for comparative purposes. For direct comparison, assays should be performed under identical conditions.
Experimental Protocols
The following are detailed methodologies for performing enzyme activity and inhibitor screening assays using this compound. These protocols are intended as a starting point and may require optimization for specific experimental setups.
Prolyl Endopeptidase (PEP) Activity Assay
Materials:
-
PEP enzyme
-
This compound (Substrate)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
Substrate Solvent: 40% (v/v) Dioxane in water
-
Stop Solution: 1 M Acetate buffer, pH 4.0
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Substrate Preparation: Dissolve this compound in the substrate solvent to a stock concentration of 5 mM. This may require gentle warming (e.g., 60°C) to fully dissolve.[13]
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
160 µL of Assay Buffer
-
20 µL of Substrate solution (final concentration will be 0.5 mM)
-
-
Enzyme Addition: Add 20 µL of PEP enzyme solution (pre-diluted in assay buffer to the desired concentration) to initiate the reaction. For a blank or negative control, add 20 µL of assay buffer instead of the enzyme.
-
Incubation and Measurement: Immediately start monitoring the increase in absorbance at 410 nm at a constant temperature (e.g., 30°C or 37°C) for a set period (e.g., 10-30 minutes).[13] The rate of change in absorbance is proportional to the enzyme activity.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay
Materials:
-
DPP-IV enzyme
-
This compound (or Gly-Pro-pNA)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Assay Plate Preparation:
-
To test wells, add 10 µL of test compound at various concentrations.
-
To positive control wells (no inhibition), add 10 µL of solvent (e.g., DMSO).
-
To negative control wells (no enzyme), add 10 µL of solvent.
-
-
Enzyme Addition: Add 80 µL of DPP-IV enzyme solution (in Assay Buffer) to the test and positive control wells. Add 80 µL of Assay Buffer to the negative control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Add 10 µL of this compound solution (prepared in Assay Buffer) to all wells to start the reaction. The final substrate concentration should be at or near the Km value.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30 minutes.[8]
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Fibroblast Activation Protein (FAP) Activity Assay (adapted for this compound)
Materials:
-
Recombinant FAP enzyme
-
This compound
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5[7]
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
170 µL of Assay Buffer
-
10 µL of this compound solution (to achieve a final concentration in the desired range)
-
-
Enzyme Addition: Add 20 µL of FAP enzyme solution to start the reaction. For a blank, add 20 µL of Assay Buffer.
-
Measurement: Monitor the increase in absorbance at 410 nm at a constant temperature (e.g., 25°C or 37°C).[7]
Note: While Z-Gly-Pro-AMC is more commonly reported for FAP assays, this compound can be used. The protocol may require optimization for substrate and enzyme concentrations.
Visualizing the Process: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. toyobo-global.com [toyobo-global.com]
Prolyl Endopeptidase (PREP) and its Substrate Specificity for Z-Gly-Pro-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of prolyl endopeptidase (PREP), a serine protease with significant implications in neuroscience and drug development. The focus of this guide is the enzyme's interaction with the chromogenic substrate Z-Gly-Pro-pNA (N-benzyloxycarbonyl-Glycyl-L-Proline p-nitroanilide), a widely used tool for assaying PREP activity. This document details the substrate specificity, kinetic parameters, experimental protocols, and the role of PREP in relevant signaling pathways.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic enzyme that belongs to the serine peptidase family.[1] It is distinguished by its ability to cleave peptide bonds at the C-terminal side of proline residues within oligopeptides.[1] This enzymatic activity is crucial in the maturation and degradation of various peptide hormones and neuropeptides, including substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[2][3] Due to its role in regulating the levels of these signaling molecules, PREP has been implicated in a range of physiological processes and pathological conditions, including neurological disorders, inflammation, and blood pressure regulation.[2][4] The enzyme's unique specificity for proline-containing peptides makes it a compelling target for therapeutic intervention.
Substrate Specificity and the Role of this compound
The substrate this compound is a synthetic peptide derivative that serves as a convenient and reliable tool for measuring PREP activity. The enzyme recognizes and cleaves the peptide bond between the proline residue and the p-nitroaniline (pNA) moiety. This cleavage releases the chromophore p-nitroaniline, which can be quantified spectrophotometrically, typically by measuring the increase in absorbance at 405-410 nm.
The specificity of PREP for this compound is a cornerstone of its utility in research. The enzyme's active site accommodates the proline residue, and the benzyloxycarbonyl (Z) group at the N-terminus and the glycine residue contribute to the binding affinity. This specific interaction allows for the sensitive and selective measurement of PREP activity in various biological samples and high-throughput screening of potential inhibitors.
Quantitative Data: Kinetic Parameters
The kinetic parameters of PREP with this compound have been characterized for enzymes from various species. This data is essential for comparative studies and for understanding the enzyme's catalytic efficiency.
| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Aeromonas punctata | 0.81 | 505 | 6.23 x 105 | [2] |
| Human | - | - | 1.7 x 104 | [5] |
| Flavobacterium sp. (with Z-Gly-Pro-2NNap) | 0.14 | - | - | [6] |
| Flavobacterium sp. (with Z-Gly-Pro-MCA) | 0.025 | - | - | [6] |
Note: Data for Flavobacterium sp. is for structurally similar substrates, Z-Gly-Pro-2-naphthylamide (2NNap) and Z-Gly-Pro-7-amino-4-methylcoumarin (MCA), and is included for comparative purposes. The kcat/Km value for human PREP was determined at the optimal pH.[5]
Experimental Protocols
Prolyl Endopeptidase Activity Assay
This protocol describes a standard method for determining PREP activity using this compound.
Materials:
-
Prolyl endopeptidase (purified or in cell/tissue lysate)
-
This compound substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[2]
-
Spectrophotometer capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 40% 1,4-dioxane in buffer).[7]
-
In a microplate or cuvette, add the assay buffer.
-
Add the enzyme solution to the assay buffer and pre-incubate at the desired temperature (e.g., 34°C).[2]
-
Initiate the reaction by adding the this compound substrate solution. The final concentration of the substrate should be varied to determine kinetic parameters, typically ranging from 31 to 500 µM.[2]
-
Immediately monitor the increase in absorbance at 410 nm over time. The initial velocity (Vo) of the reaction is calculated from the linear portion of the absorbance curve.
-
A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.
Inhibitor Screening Assay
This protocol outlines a method for screening potential PREP inhibitors using this compound.
Materials:
-
Prolyl endopeptidase
-
This compound substrate
-
Test compounds (potential inhibitors)
-
Assay Buffer
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a microplate, add the assay buffer, the enzyme solution, and the test compound solution.
-
Pre-incubate the enzyme with the test compound for a defined period to allow for binding.
-
Initiate the reaction by adding the this compound substrate. The substrate concentration should ideally be close to the Km value for the enzyme.
-
Monitor the reaction rate as described in the activity assay protocol.
-
A control reaction without any inhibitor should be run to determine the 100% activity level.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.
Visualization of Workflows and Pathways
Experimental Workflow for PREP Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular prolyl endoprotease from Aspergillus niger and its use in the debittering of protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. toyobo-global.com [toyobo-global.com]
- 7. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chromogenic Assay Using Z-Gly-Pro-pNA
This technical guide provides a comprehensive overview of the chromogenic assay utilizing the synthetic substrate Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide). It is designed for researchers, scientists, and drug development professionals who employ this assay for the characterization of specific proteases, particularly prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV). This document details the core principles of the assay, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of key biological pathways and experimental workflows.
Core Principles of the this compound Assay
The this compound assay is a widely used colorimetric method for detecting and quantifying the activity of proteases that exhibit specificity for cleaving peptide bonds C-terminal to a proline residue. The substrate, this compound, is a synthetic peptide composed of glycine and proline, with a p-nitroanilide (pNA) group attached to the carboxyl-terminus of proline and a benzyloxycarbonyl (Z) group protecting the N-terminus of glycine.
In its intact form, this compound is colorless. However, upon enzymatic cleavage of the Pro-pNA bond, the chromogenic group p-nitroanilide is released. Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405-410 nm.[1][2][3][4] The rate of pNA release, measured as the increase in absorbance over time, is directly proportional to the enzymatic activity under appropriate conditions.
This assay is particularly valuable for studying two key enzymes:
-
Prolyl Endopeptidase (PEP) (EC 3.4.21.26): Also known as prolyl oligopeptidase, PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[5][6] It is implicated in the metabolism of neuropeptides and peptide hormones.[5][7]
-
Dipeptidyl Peptidase IV (DPP-IV) (EC 3.4.14.5): Also known as CD26, DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[8][9] It plays a crucial role in glucose metabolism by degrading incretins and is a significant target in the treatment of type 2 diabetes.[9]
Quantitative Data
The following tables summarize key quantitative parameters for the enzymatic hydrolysis of this compound by prolyl endopeptidase and dipeptidyl peptidase IV. These values can vary depending on the specific enzyme source, purity, and assay conditions.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme | Source | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Prolyl Endopeptidase (PEP) | Flavobacterium sp. | 0.14 (for Z-Gly-Pro-2NNap) | - | - | [3] |
| Prolyl Endopeptidase (PEP) | Aeromonas punctata | 0.81 | 505 | 6.23 x 10⁵ | [2] |
| Dipeptidyl Peptidase IV (DPP-IV) | Human | - | - | 4.2 x 10⁵ (for Gly-Pro-pNA) | [10] |
| Dipeptidyl Peptidase IV (DPP-IV) | Purified | 0.2 | - | - | [11] |
Note: Data for DPP-IV with the exact this compound substrate is less commonly reported; values for the similar substrate Gly-Pro-pNA are often used as a reference.
Table 2: Optimal Reaction Conditions
| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |
| Prolyl Endopeptidase (Flavobacterium sp.) | 6.5 | 37 | [3] |
| Prolyl Endopeptidase (Aspergillus niger) | 4.0 | 50-60 | [12] |
| Prolyl Endopeptidase (Bovine Serum) | 6.5 | 37 | [13] |
| Dipeptidyl Peptidase IV | 7.4 - 8.7 | 37 | |
| Dipeptidyl Peptidase IV | 8.0 | 37 | [14] |
Experimental Protocols
This section provides a detailed methodology for performing the this compound chromogenic assay.
Reagents and Materials
-
Enzyme: Purified or partially purified prolyl endopeptidase or dipeptidyl peptidase IV.
-
Substrate: this compound.
-
Buffer: 0.1 M Tris-HCl, pH 8.0 at 37°C (for DPP-IV) or 0.1 M Potassium Phosphate buffer, pH 7.0 (for PEP).[3][14]
-
Solvent for Substrate: Dioxane or Dimethyl sulfoxide (DMSO) to prepare a stock solution of this compound.[3][4]
-
Reaction Termination Solution (for endpoint assays): 1 M Acetate buffer, pH 4.0.[3]
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm or 410 nm.[3][4][14]
-
96-well microplates (optional, for high-throughput screening).
-
Incubator or water bath set to the optimal temperature.
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of the enzyme in the appropriate assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of dioxane or DMSO to create a concentrated stock solution (e.g., 5 mM).[3]
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be around the K_m_ value for kinetic studies or at a saturating concentration for inhibitor screening.
Assay Procedure (Microplate Format)
-
Prepare the Reaction Plate:
-
Add the appropriate volume of assay buffer to each well of a 96-well microplate.
-
Add the desired volume of the enzyme solution to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified period before adding the substrate.
-
-
Initiate the Reaction: Add the working substrate solution to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Absorbance Measurement:
-
Kinetic Assay (Continuous): Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) using a microplate reader with kinetic capabilities.
-
Endpoint Assay: After a fixed incubation time (e.g., 15 minutes), stop the reaction by adding a termination solution (e.g., 1 M Acetate buffer, pH 4.0).[3] Then, measure the final absorbance at 405 nm.
-
-
Blank Correction: Include control wells that contain all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
Data Analysis and Calculation of Enzyme Activity
-
Calculate the rate of reaction (ΔAbs/min): For kinetic assays, determine the slope of the linear portion of the absorbance versus time plot. For endpoint assays, subtract the absorbance of the blank from the absorbance of the sample.
-
Determine the concentration of p-nitroanilide released: Use the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient of p-nitroanilide (typically ~10,500 M⁻¹cm⁻¹ at 405 nm, but should be determined experimentally under the specific assay conditions).
-
c is the concentration of pNA.
-
l is the path length of the light beam through the solution (in cm).
-
-
Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Activity (U/mL) = (ΔAbs/min) / (ε * l) * (Total reaction volume / Enzyme volume) * 10⁶
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound chromogenic assay.
Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway
DPP-IV is a multifunctional protein with roles beyond its enzymatic activity. It is involved in various signaling pathways that regulate immune responses, cell adhesion, and apoptosis.[9] A key function of DPP-IV is the degradation of incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a major therapeutic strategy for type 2 diabetes.[9] The diagram below provides a simplified representation of the role of DPP-IV in the incretin pathway.
Applications in Research and Drug Development
The this compound assay is a robust and versatile tool with numerous applications:
-
Enzyme Characterization: Determination of kinetic parameters (K_m_, V_max_, k_cat_) and investigation of the effects of pH, temperature, and ionic strength on enzyme activity.
-
High-Throughput Screening (HTS): Screening of large compound libraries to identify potential inhibitors of PEP and DPP-IV. This is particularly relevant in the discovery of new drugs for neurological disorders and type 2 diabetes.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of newly synthesized inhibitor analogues.
-
Quality Control: Assessing the purity and activity of enzyme preparations.
-
Clinical Diagnostics: While less common, this assay can be adapted to measure enzyme activity in biological samples.
Conclusion
The chromogenic assay using this compound remains a cornerstone for the functional analysis of prolyl endopeptidase and dipeptidyl peptidase IV. Its simplicity, reliability, and adaptability make it an invaluable tool for both basic research and drug discovery. This technical guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this assay in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toyobo-global.com [toyobo-global.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 7. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. DIPEPTIDYL PEPTIDASE-4 (DPP4) [flipper.diff.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide on the Stability and Storage of Z-Gly-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the chromogenic substrate Z-Gly-Pro-pNA (N-α-Benzyloxycarbonyl-glycyl-L-prolyl-p-nitroanilide). Understanding the stability profile of this reagent is critical for ensuring the accuracy and reproducibility of enzymatic assays, particularly for prolyl endopeptidase (PEP) and other related proteases.
Overview of this compound
This compound is a synthetic peptide derivative widely used as a colorimetric substrate in biochemical assays. Upon enzymatic cleavage of the amide bond between the proline and the p-nitroaniline (pNA) moiety, the release of pNA results in a measurable increase in absorbance at approximately 405-410 nm. This allows for the quantitative determination of enzyme activity. The chemical structure of this compound features an N-terminal benzyloxycarbonyl (Z) protecting group, a glycyl-prolyl dipeptide sequence, and a C-terminal p-nitroanilide group. The stability of each of these components is crucial for the integrity of the substrate.
Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and ensure reliable experimental results. The recommended storage conditions differ for the solid form and solutions.
Solid Form
In its solid, lyophilized form, this compound is a white to off-white or slightly yellowish powder. It is relatively stable when stored under appropriate conditions.
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 4 years |
| 0-8°C | Short-term storage | |
| Atmosphere | Desiccated | Long-term |
| Light | Protected from light | Long-term |
Note: It is crucial to prevent exposure to moisture, as this can significantly reduce the long-term stability of the lyophilized powder. Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.
In Solution
The stability of this compound is significantly reduced when in solution. Stock solutions are typically prepared in organic solvents due to the low aqueous solubility of the compound. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
| Solvent | Temperature | Duration |
| DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Aqueous Buffers | Refrigerated or Frozen | Short periods only |
Best Practice: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.
Chemical Stability
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond linking the proline residue to the p-nitroaniline group. This non-enzymatic hydrolysis leads to the release of free p-nitroaniline, resulting in a high background signal in enzymatic assays. The rate of this hydrolysis is influenced by pH and temperature. The stability of the N-terminal benzyloxycarbonyl (Z) group is also a consideration.
pH Stability
-
Acidic Conditions (pH < 4): The rate of hydrolysis is generally slow but can increase under strongly acidic conditions.
-
Neutral Conditions (pH 6-8): The substrate is relatively stable, making this the preferred pH range for most enzymatic assays.
-
Alkaline Conditions (pH > 8): The rate of hydrolysis increases significantly with increasing pH due to base-catalyzed hydrolysis. This will lead to a higher background signal in assays performed at alkaline pH.
Temperature Stability
As with most chemical reactions, the rate of hydrolysis of this compound is temperature-dependent. Higher temperatures will accelerate the rate of degradation. For enzymatic assays, it is crucial to select a temperature that balances optimal enzyme activity with minimal substrate degradation. A common temperature for these assays is 37°C.
Stability of the Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z) group is a widely used amine protecting group in peptide synthesis. It is known to be stable under moderate acidic and basic conditions.[1] Cleavage of the Z-group typically requires more drastic conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis, which are not encountered in standard enzymatic assays.[2] However, some studies have noted the lability of the Z-group in N-protected tripeptides and tetrapeptides under mild basic conditions, though Z-protected dipeptides are generally more stable.[3]
Stability in DMSO
DMSO is a common solvent for preparing stock solutions of this compound. While long-term storage of compounds in DMSO at -20°C can lead to degradation for a small percentage of molecules, many remain stable for years. For this compound, it is recommended to use freshly prepared solutions or solutions stored at -80°C for no longer than 6 months to ensure optimal performance.
Experimental Protocol for Stability Assessment
A forced degradation study can be performed to evaluate the stability of this compound under various stress conditions. This involves subjecting the compound to different pH values, temperatures, and oxidative stress, and then quantifying the remaining intact substrate and the formation of degradation products, primarily p-nitroaniline, using High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffers (pH 4, 7, and 9)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Incubator/water bath
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Dilute the stock solution with the respective stress solutions (buffers, acid, base, or oxidant) to a final concentration of 100 µM.
Stress Conditions
-
Acid Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Incubate the working solution in purified water at 60°C.
-
pH-Dependent Hydrolysis: Incubate working solutions in buffers of pH 4, 7, and 9 at 37°C.
-
Oxidative Degradation: Incubate the working solution in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the solid compound at 60°C.
-
Photostability: Expose the solid compound and a solution in a quartz cuvette to UV light.
Time Points
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately neutralize the acidic and basic samples and store them at -20°C until analysis.
HPLC Analysis
-
Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for this compound) and 315 nm (for p-nitroaniline).
-
Quantification: Calculate the percentage of remaining this compound and the percentage of formed p-nitroaniline at each time point relative to the initial concentration.
Visualizations
Potential Degradation Pathway
Caption: Hydrolytic cleavage of the amide bond in this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Protein Hydrolysis and Glycosylation as Strategies to Produce Bioactive Ingredients from Unmarketable Prawns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Z-Gly-Pro-pNA Assay in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide) assay is a widely used method for measuring the activity of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the carboxyl side of proline residues.[1][2][3][4] This enzyme is of significant interest in drug development due to its involvement in the maturation and degradation of peptide hormones and neuropeptides, and its association with neurological and psychiatric disorders.[5]
The principle of this colorimetric assay is based on the enzymatic cleavage of the synthetic peptide this compound by PEP. This hydrolysis releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405-410 nm.[1][3][5] The rate of pNA release is directly proportional to the PEP activity, allowing for the determination of enzyme kinetics, screening of potential inhibitors, and characterization of the mechanism of action of new drug candidates.[4][6]
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined by measuring the initial reaction rates at various substrate concentrations. The Kₘ value reflects the affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding enzyme function and for evaluating the potency and mechanism of inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general workflow for determining enzyme kinetics using the this compound assay.
Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.
Caption: General workflow for the this compound enzyme kinetics assay.
Quantitative Data Summary
The following tables provide a summary of typical reagents, assay parameters, and kinetic constants for the this compound assay with prolyl endopeptidase.
Table 1: Reagent Preparation and Storage
| Reagent | Stock Concentration | Solvent | Storage Temperature |
| This compound | 10-50 mM | DMSO or DMF[3][7] | -20°C, protected from light[3] |
| Prolyl Endopeptidase | 1-10 µM | Assay Buffer | -80°C (aliquoted)[3] |
| Assay Buffer | 5-10X | Purified Water | 4°C |
| p-Nitroaniline (Standard) | 1-10 mM | DMSO or Ethanol | -20°C |
Table 2: Typical Assay Parameters
| Parameter | Value | Notes |
| Assay Buffer | 50 mM Tris-HCl or K-Phosphate | Optimal pH can vary (e.g., pH 7.0-8.0)[5][8] |
| Temperature | 30-37°C | Should be kept constant throughout the assay[4][5] |
| Final Substrate Conc. | 0.1 - 5 x Kₘ (e.g., 30-500 µM)[5] | A range of concentrations is needed for kinetic analysis |
| Final Enzyme Conc. | 10-50 nM[5] | Should be in the linear range of the assay |
| Wavelength | 405-410 nm[4][5] | |
| Assay Volume | 100-200 µL (96-well plate) | |
| Read Interval | 30-60 seconds | |
| Read Duration | 10-30 minutes |
Table 3: Kinetic Constants and Molar Extinction Coefficient
| Constant | Symbol | Typical Value | Unit |
| Michaelis Constant | Kₘ | 0.81 | mM |
| Catalytic Constant | kcat | 505 | s⁻¹ |
| Catalytic Efficiency | kcat/Kₘ | 623 | s⁻¹mM⁻¹ |
| Molar Extinction Coeff. | ε | 9,960 (at 405 nm)[1][2] | M⁻¹cm⁻¹ |
Note: Kinetic constants can vary depending on the specific enzyme source and assay conditions.
Experimental Protocol
This protocol is designed for determining the kinetic parameters (Kₘ and Vₘₐₓ) of prolyl endopeptidase using a 96-well microplate reader.
1. Reagent Preparation
-
Assay Buffer: Prepare a 1X solution of your chosen buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the pH is adjusted at the desired reaction temperature.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 50 mM.[3] This stock solution should be stored at -20°C.
-
Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical range would be from 0.1 to 5 times the expected Kₘ (e.g., final concentrations in the well from 30 µM to 500 µM).
-
Enzyme Working Solution: On the day of the experiment, dilute the prolyl endopeptidase stock to a suitable working concentration (e.g., 2X the final desired concentration) in cold assay buffer. Keep the enzyme on ice.
2. Assay Procedure
-
Set up the Microplate:
-
Add 50 µL of each substrate working solution to different wells of a clear, flat-bottom 96-well plate.
-
Include a "no substrate" control (assay buffer only) and a "no enzyme" control for each substrate concentration.
-
-
Pre-incubation:
-
Pre-warm the microplate containing the substrate solutions to the desired assay temperature (e.g., 37°C) for 5-10 minutes in the microplate reader.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X enzyme working solution to each well. Mix gently by pipetting or using an automated shaker in the plate reader.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm every 30-60 seconds for 15-30 minutes. Ensure the readings are taken during the initial, linear phase of the reaction.
-
3. Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot absorbance versus time.
-
Determine the slope of the linear portion of the curve (ΔAbs/min). This represents the initial velocity in terms of absorbance units.
-
Convert the initial velocity from ΔAbs/min to moles of pNA produced per minute using the Beer-Lambert law:
-
V₀ (mol/min) = (ΔAbs/min) / (ε × l)
-
Where:
-
ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹ at 405 nm).[1][2]
-
l is the path length of the solution in the microplate well (in cm). This can be determined experimentally or provided by the plate manufacturer. For a 100 µL volume in a standard 96-well plate, it is typically around 0.29 cm.
-
-
-
-
Determine Kₘ and Vₘₐₓ:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot):
-
V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, though non-linear regression is generally preferred.[5]
-
References
- 1. brainly.com [brainly.com]
- 2. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. toyobo-global.com [toyobo-global.com]
- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Prolyl Endopeptidase Activity: A Detailed Guide Using the Chromogenic Substrate Z-Gly-Pro-pNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in the regulation of various physiologically active peptides, including hormones and neuropeptides, making it a significant target in drug discovery for neurological and other disorders.
This document provides a detailed protocol for a simple and reliable colorimetric assay to measure PEP activity using the chromogenic substrate N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA).
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the synthetic peptide this compound by PEP. This cleavage releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the PEP activity in the sample and can be continuously monitored by measuring the increase in absorbance at or near 405 nm.[1] The concentration of the released pNA is quantified using the Beer-Lambert law.[1]
Materials and Reagents
-
Prolyl Endopeptidase (purified or in biological sample)
-
This compound (MW: 426.42 g/mol )[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
Organic Solvent (e.g., Dimethyl sulfoxide (DMSO) or a mixture containing dioxane)[3][4]
-
96-well clear, flat-bottom microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm[3][4]
-
Incubator or temperature-controlled plate reader (e.g., 37°C)
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH. A common buffer is 50 mM Tris-HCl, pH 7.5, supplemented with 1 mM EDTA and 1 mM DTT. The optimal pH for PEP activity is generally between 6.5 and 8.5.[4][5]
-
Substrate Stock Solution (e.g., 10 mM): Due to the low aqueous solubility of this compound, the stock solution must be prepared in an organic solvent.[2][3]
-
Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution. For example, dissolve 4.26 mg of this compound in 1 mL of DMSO.
-
Alternatively, a 5 mM stock can be prepared by dissolving 21.3 mg in 10 mL of 40% dioxane, which may require gentle heating (e.g., 60°C) to fully dissolve.[4][5]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
-
-
Enzyme Solution: Prepare a working solution of the enzyme in ice-cold assay buffer. The final concentration will depend on the specific activity of the enzyme preparation. A typical final concentration in the assay is in the nanomolar range (e.g., 40 nM).[7]
Assay Procedure (96-Well Plate Format)
-
Prepare the Reaction Plate:
-
Add Assay Buffer to each well.
-
Add the desired volume of the enzyme working solution to the appropriate wells.
-
For the blank (no enzyme control), add an equivalent volume of assay buffer.
-
Include a positive control (a known active PEP sample) if available.
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[1]
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.2 mM to 1 mM).
-
Add the substrate working solution to all wells to start the reaction. Mix gently.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.[1]
-
Ensure that the measurements are taken during the initial linear phase of the reaction.
-
Data Presentation and Analysis
Summary of Quantitative Parameters
| Parameter | Typical Value/Range | Reference |
| Substrate (this compound) Concentration | 31 µM - 600 µM | [3][7] |
| Enzyme (PEP) Concentration | ~40 nM | [7] |
| Wavelength for pNA Detection | 405 - 410 nm | [3][4] |
| Molar Extinction Coefficient (ε) of pNA | 9,960 M⁻¹cm⁻¹ at 405 nm | [8] |
| Reaction Temperature | 30°C - 37°C | [4][8] |
| Reaction pH | 6.5 - 8.5 | [4][5] |
| Incubation Time (Kinetic) | 15 - 60 minutes | [1][8] |
| Kₘ for this compound | ~0.81 mM | [7] |
| kcat for this compound | ~505 s⁻¹ | [7] |
Calculation of PEP Activity
-
Determine the rate of reaction: Plot absorbance at 405 nm versus time (in minutes). The slope of the linear portion of this curve (ΔA/min) represents the initial reaction velocity.
-
Calculate the concentration of pNA released: Use the Beer-Lambert law:
-
v₀ (M/min) = (ΔA/min) / (ε × l)
-
Where:
-
ΔA/min is the initial rate of absorbance change per minute.
-
ε is the molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹ at 405 nm).[8]
-
l is the path length of the light through the sample in cm. (For a 96-well plate, this is dependent on the volume in the well and should be determined or provided by the instrument manufacturer).
-
-
-
Calculate Enzyme Activity:
-
Activity (mol/min/mg) = (v₀ × Total Assay Volume) / (Amount of Enzyme in mg)
-
One unit (U) of PEP activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitroaniline per minute under the specified assay conditions.[4]
-
Visualization of Experimental Workflow
Caption: Workflow for measuring prolyl endopeptidase activity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity | Inactive enzyme; Incorrect assay conditions (pH, temp); Degraded substrate. | Use a fresh enzyme aliquot; Confirm buffer pH and temperature; Prepare fresh substrate solution. |
| High background absorbance | Substrate precipitation; Contaminated reagents. | Ensure substrate is fully dissolved in the assay buffer; Use high-purity reagents and water. |
| Non-linear reaction rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or shorter measurement time; Check for enzyme stability under assay conditions. |
| Inconsistent results | Pipetting errors; Temperature fluctuations; Repeated freeze-thaw of reagents. | Use calibrated pipettes; Ensure stable temperature control; Aliquot reagents to avoid multiple freeze-thaw cycles.[1][6] |
| Substrate solubility issues | Low solubility of this compound in aqueous buffer. | Prepare a concentrated stock in DMSO or dioxane; Ensure the final concentration of the organic solvent in the assay does not inhibit the enzyme (typically <5%).[3][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toyobo-global.com [toyobo-global.com]
- 5. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Z-Gly-Pro-pNA Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide) is a widely utilized chromogenic substrate for the enzyme prolyl endopeptidase (PEP), also known as post-proline cleaving enzyme.[1][2][3][4] The enzymatic cleavage of the bond between proline and p-nitroaniline by PEP releases the yellow-colored p-nitroanilide (pNA). The rate of pNA formation, which can be quantified by measuring the absorbance at approximately 405-410 nm, is directly proportional to the PEP activity.[1][3][5] This property makes this compound an invaluable tool in biochemical assays for studying PEP activity and for screening potential inhibitors in drug discovery programs.
This document provides detailed application notes and a comprehensive protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the reproducibility and accuracy of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₂₂N₄O₆ | [1][3][4] |
| Molecular Weight | 426.4 g/mol | [1][3] |
| Appearance | Solid powder | [1][3][4] |
| Purity | >98% | [1][4] |
| λmax | 314 nm | [1][3] |
| Solubility in DMSO | 20 mg/mL to 175 mg/mL (may require sonication) | [1][3][4][6] |
| Solubility in DMF | 20 mg/mL | [1][3][4] |
| Solubility in Ethanol | 12 mg/mL | [1][3][4] |
| Solubility in PBS (pH 7.2) | 0.25 mg/mL | [1][3][4] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [6] |
Experimental Protocols
I. Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
II. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for subsequent dilutions in enzyme assays.
-
Pre-weighing Preparation: Before handling this compound, ensure that all equipment is clean and dry. It is recommended to allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound: Carefully weigh out 4.26 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a clean, labeled microcentrifuge tube or amber glass vial.
-
Adding the Solvent: Add 1.0 mL of anhydrous/high-purity DMSO to the tube containing the this compound powder. The use of newly opened DMSO is advised as it is hygroscopic and absorbed water can impact solubility.[6]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. A clear, pale-yellow solution should be obtained.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. This is particularly useful when preparing higher concentration stock solutions.[6]
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Protect the solution from light.
III. Application in Prolyl Endopeptidase (PEP) Activity Assay
The prepared this compound stock solution is used as a substrate in PEP activity assays. A general workflow involves:
-
Reaction Buffer Preparation: Prepare an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Preparation: Dilute the PEP enzyme to the desired concentration in the reaction buffer.
-
Substrate Dilution: Dilute the 10 mM this compound stock solution in the reaction buffer to the final working concentration (typically in the µM range).
-
Assay Initiation: Initiate the enzymatic reaction by adding the diluted enzyme to the substrate solution.
-
Signal Detection: Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer or plate reader. The rate of this increase is proportional to the PEP activity.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Signaling Pathway of PEP-Mediated this compound Cleavage
Caption: Enzymatic cleavage of this compound by Prolyl Endopeptidase.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Z-Gly-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide) is a valuable tool for high-throughput screening (HTS) of inhibitors targeting a specific class of serine proteases. These enzymes, characterized by their ability to cleave peptide bonds C-terminal to proline residues, are implicated in a variety of physiological and pathological processes. This document provides detailed application notes and protocols for utilizing this compound in HTS assays for three key enzymes: Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase IV (DPP-IV), and Fibroblast Activation Protein (FAP).
The fundamental principle of this colorimetric assay is the enzymatic cleavage of this compound, which releases the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This allows for the rapid and reliable screening of compound libraries to identify potential inhibitors.
Target Enzymes and Their Significance
-
Prolyl Endopeptidase (PEP): A cytosolic serine protease involved in the metabolism of neuropeptides and peptide hormones. Its dysregulation has been linked to neurological disorders, making it a target for the development of nootropic and neuroprotective drugs.
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein with a crucial role in glucose homeostasis through the degradation of incretin hormones like GLP-1. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.[1]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers. Its expression is associated with tumor growth, invasion, and immunosuppression, making it a promising target for cancer therapy and diagnostics.
Assay Principle
The enzymatic reaction at the core of this HTS assay is the hydrolysis of the peptide bond between proline and the p-nitroaniline moiety in the this compound substrate.
References
Application Notes and Protocols for Z-Gly-Pro-pNA-Based Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide) is a chromogenic substrate widely used for the enzymatic assay of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[1][2][3] PEP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[4] This enzyme is implicated in the maturation and degradation of peptide hormones and neuropeptides, making it a therapeutic target for neurological disorders.[4][5][6] Inhibitor screening assays utilizing this compound are fundamental in the discovery of novel therapeutic agents targeting PEP.
The assay principle is based on the enzymatic hydrolysis of this compound, which releases the yellow-colored product p-nitroanilide (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity.[1][7] The presence of an inhibitor will decrease the rate of this reaction, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
This document provides a detailed protocol for conducting a this compound-based inhibitor screening assay for prolyl endopeptidase.
Data Presentation
Table 1: Example Inhibitor Potency (IC50) Data
This table summarizes hypothetical IC50 values for known and experimental inhibitors of prolyl endopeptidase, as would be determined by the following protocol.
| Compound | Target Enzyme | Substrate | IC50 (nM) | Notes |
| Z-Pro-Prolinal | Prolyl Endopeptidase | This compound | 15 | Known potent, reversible covalent inhibitor. |
| S 17092 | Prolyl Endopeptidase | This compound | 1.2 | Orally active, brain-penetrant inhibitor.[8] |
| JTP-4819 | Prolyl Endopeptidase | This compound | 2.5 | Potent and selective inhibitor. |
| Compound X | Prolyl Endopeptidase | This compound | 150 | Experimental compound. |
| Compound Y | Prolyl Endopeptidase | This compound | >10,000 | Inactive experimental compound. |
Table 2: Typical Michaelis-Menten Kinetic Parameters for PEP
This table presents typical kinetic constants for prolyl endopeptidase with this compound, which are essential for characterizing the enzyme-substrate interaction and the mechanism of inhibition.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Prolyl Endopeptidase (Flavobacterium sp.) | This compound | 140 | Varies with enzyme purity |
Note: The Michaelis constant (Km) for this compound with PEP can vary depending on the enzyme source and assay conditions. One source reports a Km of 1.4x10⁻⁴ M (140 µM) for a similar substrate.[7]
Experimental Protocols
Principle of the Assay
The enzymatic activity of prolyl endopeptidase is determined by measuring the rate of hydrolysis of the chromogenic substrate this compound. The enzyme cleaves the substrate, releasing p-nitroanilide (pNA), which results in an increase in absorbance at 405-410 nm.[7] The inhibitory activity of test compounds is quantified by measuring the reduction in the rate of pNA release.
Materials and Reagents
-
Prolyl Endopeptidase (e.g., from Flavobacterium sp.)
-
This compound (Substrate)
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0
-
Enzyme Diluent: 50 mM Potassium Phosphate buffer, pH 7.0
-
Test compounds (inhibitors)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Stop Solution: 1 M Acetate buffer, pH 4.0[7]
-
96-well microplate, clear flat-bottom
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator set to 30°C or 37°C[7]
Preparation of Reagents
-
Assay Buffer (0.1 M K-Phosphate, pH 7.0): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve pH 7.0.
-
Substrate Stock Solution (e.g., 5 mM): Dissolve this compound in 40% dioxane or DMSO to create a stock solution.[7] For the assay, dilute the stock solution with Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration). Note: The final concentration of this compound should be around its Km value for accurate inhibitor studies.
-
Enzyme Stock Solution: Reconstitute lyophilized prolyl endopeptidase in the Enzyme Diluent to a stock concentration of 0.05-0.2 U/mL.[7] Store on ice. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to create high-concentration stocks (e.g., 10 mM). Prepare serial dilutions of the stock solutions in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
Assay Procedure for IC50 Determination
-
Prepare Microplate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of serially diluted test compound or vehicle control (e.g., Assay Buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to all wells except the "No Enzyme Control" wells. Add 25 µL of Enzyme Diluent to these wells instead.
-
-
Pre-incubation:
-
Gently tap the plate to mix.
-
Pre-incubate the plate at the assay temperature (e.g., 30°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed substrate solution to all wells to initiate the reaction. The final volume in each well will be 150 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 410 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Controls for the Assay
-
100% Activity Control (Vehicle Control): Contains enzyme and substrate in the presence of the vehicle (e.g., DMSO) used to dissolve the inhibitors.
-
0% Activity Control (No Enzyme Control): Contains substrate and vehicle but no enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.
-
Positive Control: A known inhibitor of the enzyme (e.g., Z-Pro-Prolinal) should be included to validate the assay performance.
Mandatory Visualizations
Caption: Experimental workflow for this compound inhibitor screening.
Caption: Role of Prolyl Endopeptidase (PEP) in neuropeptide signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 65022-15-3 | Cayman Chemical | Biomol.de [biomol.com]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. mybiosource.com [mybiosource.com]
- 7. toyobo-global.com [toyobo-global.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Calculating Enzyme Activity using Z-Gly-Pro-pNA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Gly-Pro-pNA is a valuable tool for assaying the activity of specific proteases, most notably prolyl endopeptidase (PEP) and dipeptidyl peptidase-IV (DPP4).[1][2][3][4][5][6] DPP4, in particular, is a significant therapeutic target in the management of type 2 diabetes due to its role in the degradation of incretins like GLP-1.[7] This application note provides a detailed protocol for determining the enzymatic activity of proteases using this compound, including data analysis and calculation of enzyme activity units.
The assay principle is based on the enzymatic cleavage of this compound, which releases the yellow-colored product p-nitroaniline (pNA).[2][3][4] The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[4]
Signaling Pathway of Dipeptidyl Peptidase-IV (DPP4)
DPP4 is a transmembrane glycoprotein that functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[7] It plays a crucial role in glucose homeostasis through the degradation of incretins. Beyond its enzymatic function, DPP4 is also involved in immune regulation and signal transduction. The diagram below illustrates a simplified signaling pathway involving DPP4.
Caption: Simplified DPP4 signaling pathway in glucose metabolism.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Enzyme: Purified or crude enzyme preparation (e.g., DPP4, prolyl endopeptidase)
-
Substrate: this compound (MW: 426.4 g/mol )
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
p-Nitroaniline (pNA) Standard: (MW: 138.13 g/mol )
-
Stopping Reagent: 1 M Sodium Acetate, pH 4.0
-
Solvent for Substrate and Standard: DMSO or 40% dioxane in water
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Calibrated pipettes
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM solution of Tris base and adjust the pH to 8.0 with HCl.
-
Substrate Stock Solution (10 mM): Dissolve 4.26 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
pNA Standard Stock Solution (10 mM): Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO. Store at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the enzyme stock to a suitable working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Prepare this solution fresh before each assay.
Experimental Workflow
The following diagram outlines the key steps of the this compound enzyme assay.
Caption: Experimental workflow for the this compound assay.
Assay Procedure
-
p-Nitroaniline Standard Curve:
-
Prepare serial dilutions of the 10 mM pNA standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 200 µM.
-
Add 200 µL of each standard dilution to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNA concentration (µM) and determine the linear regression equation.
-
-
Enzyme Reaction:
-
Set up the reaction in a 96-well plate. For each reaction, prepare a blank containing all components except the enzyme.
-
Add the following to each well in the specified order:
-
80 µL of Assay Buffer
-
10 µL of Enzyme Working Solution (or Assay Buffer for the blank)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To start the reaction, add 10 µL of 5 mM this compound working solution (diluted from the stock in Assay Buffer) to each well. The final reaction volume is 100 µL.
-
For a kinetic assay: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 10-30 minutes.
-
For an endpoint assay: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Stop the reaction by adding 100 µL of Stopping Reagent. Measure the absorbance at 405 nm.
-
Data Presentation and Analysis
p-Nitroaniline Standard Curve
| pNA Concentration (µM) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 25 | 0.245 |
| 50 | 0.490 |
| 100 | 0.980 |
| 150 | 1.470 |
| 200 | 1.960 |
From the standard curve, you can use the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε) of pNA or use the slope of the linear regression to calculate the concentration of pNA in your samples. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[8][9]
Sample Enzyme Activity Data
| Time (minutes) | Sample Absorbance at 405 nm | Blank Absorbance at 405 nm | Corrected Absorbance (Sample - Blank) |
| 0 | 0.050 | 0.050 | 0.000 |
| 5 | 0.250 | 0.052 | 0.198 |
| 10 | 0.455 | 0.054 | 0.401 |
| 15 | 0.658 | 0.056 | 0.602 |
| 20 | 0.862 | 0.058 | 0.804 |
Calculation of Enzyme Activity
-
Calculate the rate of reaction (ΔA/min):
-
Plot the corrected absorbance versus time.
-
Determine the slope of the linear portion of the curve. This is the initial velocity (V₀) in absorbance units per minute (ΔA/min).
-
From the sample data, the slope is approximately 0.0402 A/min.
-
-
Convert the rate of reaction to concentration (µmol/min):
-
Use the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 10^6
-
ΔA/min = Rate of change in absorbance per minute
-
ε = Molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹)
-
l = Path length of the cuvette or well (typically 1 cm for a standard cuvette, but needs to be determined for a microplate well, or can be accounted for by using a standard curve)
-
-
Alternatively, and more accurately for microplates, use the standard curve: Concentration of pNA (µM) = (Corrected Absorbance) / (Slope of Standard Curve) Rate (µM/min) = (Slope of Sample Data in A/min) / (Slope of Standard Curve in A/µM)
-
-
Calculate Enzyme Activity in Units (U):
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Activity (U/mL) = (Rate in µmol/min/mL)
-
Calculation Steps:
-
Calculate the amount of pNA produced (in µmoles): µmoles of pNA = (Concentration of pNA in µM) * (Reaction Volume in L)
-
Calculate the rate of pNA production (µmoles/min): Rate (µmoles/min) = (µmoles of pNA) / (Time in min)
-
Calculate the enzyme activity in the reaction (U): Enzyme Activity (U) = Rate (µmoles/min)
-
Calculate the enzyme activity in the enzyme solution (U/mL): Enzyme Activity (U/mL) = (Enzyme Activity in U) / (Volume of Enzyme Solution in mL)
-
-
Example Calculation:
-
Let's assume the path length is 0.5 cm for the microplate well.
-
Rate (M/min) = (0.0402 A/min) / (9960 M⁻¹cm⁻¹ * 0.5 cm) = 8.07 x 10⁻⁶ M/min
-
Rate (µM/min) = 8.07 µM/min
-
Rate (µmol/min) = (8.07 µmol/L/min) * (0.0001 L) = 8.07 x 10⁻⁴ µmol/min
-
This is the activity in the 100 µL reaction volume.
-
To find the activity in the original enzyme solution (assuming 10 µL was added): Activity (U/mL) = (8.07 x 10⁻⁴ µmol/min) / (0.01 mL) = 0.0807 U/mL
-
-
Conclusion
The this compound assay is a robust and straightforward method for determining the activity of prolyl endopeptidase and DPP4. By following this detailed protocol and data analysis guide, researchers can obtain reliable and reproducible results for basic research and drug development applications. Careful preparation of reagents and accurate determination of the initial reaction velocity are critical for obtaining high-quality data.
References
- 1. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. toyobo-global.com [toyobo-global.com]
- 8. brainly.com [brainly.com]
- 9. chegg.com [chegg.com]
Application Notes and Protocols for the Z-Gly-Pro-pNA Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Gly-Pro-pNA assay is a widely used colorimetric method for measuring the activity of prolyl endopeptidase (PEP). PEP (EC 3.4.21.26) is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in the maturation and degradation of neuropeptides and peptide hormones, making it a significant target in neuroscience and drug discovery. Altered PEP activity has been associated with various neurological and psychiatric disorders, including depression, schizophrenia, and post-traumatic stress disorder.
The assay utilizes the synthetic peptide this compound as a chromogenic substrate.[2] In the presence of PEP, the substrate is cleaved, releasing p-nitroanilide (pNA). This product has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[1][2] The rate of pNA formation is directly proportional to the PEP activity. This application note provides a detailed protocol for performing the this compound assay in a 96-well plate format, suitable for high-throughput screening of PEP inhibitors and kinetic analysis of the enzyme.
Principle of the Assay
The enzymatic reaction underlying the this compound assay is a straightforward hydrolysis event. The enzyme, prolyl endopeptidase, recognizes and cleaves the peptide bond between the proline and the p-nitroanilide moiety of the substrate, this compound. The release of the chromophore, p-nitroanilide (pNA), results in a measurable increase in absorbance at 405-410 nm.
Figure 1. Principle of the this compound assay.
Data Presentation
Enzyme Kinetics
The Michaelis-Menten kinetic parameters for prolyl endopeptidase with this compound and other similar substrates are crucial for comparative studies. The following table summarizes these constants from the literature.
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound | Aeromonas punctata PEP | 810 | 505 | 6.23 x 105 | [Source used for general knowledge] |
| Z-Gly-Pro-2NNap | Flavobacterium sp. | 140 | - | - | [1] |
| Z-Gly-Pro-MCA | Flavobacterium sp. | 25 | - | - | [1] |
Note: 2NNap refers to β-Naphthylamide and MCA to 4-Methyl-coumaryl-7-amide. Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Effects of Various Compounds on PEP Activity
The activity of prolyl endopeptidase can be influenced by various metal ions and chemical reagents. The table below presents the residual activity of PEP in the presence of different compounds.
| Compound | Concentration (mM) | Residual Activity (%) |
| MgCl2 | 2.0 | 72.1 |
| CaCl2 | 2.0 | 74.6 |
| FeCl3 | 2.0 | 52.6 |
| CoCl2 | 2.0 | 62.7 |
| MnCl2 | 2.0 | 68.9 |
| ZnSO4 | 2.0 | 56.8 |
| CuSO4 | 2.0 | 45.2 |
| DFP | 1.0 | 2.7 |
| 3,4-Dichloroisocoumarin | 2.0 | 9.0 |
| Triton X-100 | 0.10% | 86.4 |
| Tween 20 | 0.10% | 84.1 |
Data adapted from a study on Proline specific endopeptidase from Flavobacterium sp.[1] DFP stands for Diisopropylphosphorofluoridate.
Experimental Protocols
Materials and Reagents
-
Prolyl Endopeptidase (PEP)
-
This compound (MW: 426.42 g/mol )[3]
-
Dimethyl sulfoxide (DMSO) or 1,4-Dioxane
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 or 100 mM Potassium Phosphate buffer, pH 7.0
-
Stop Solution: 1 M Acetic Acid or Sodium Carbonate
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm or 410 nm
-
Multichannel pipette
Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) and bring it to the assay temperature (e.g., 37°C) before use.
-
Substrate Stock Solution (10 mM): The solubility of this compound in aqueous solutions is low.[2] Therefore, a stock solution in an organic solvent is required.
-
Dissolve 4.26 mg of this compound in 1 mL of DMSO or 1,4-Dioxane. Gentle heating (e.g., 60°C) may be necessary to fully dissolve the substrate in dioxane.[1] Store the stock solution in aliquots at -20°C.
-
-
Enzyme Solution: Prepare a stock solution of PEP in assay buffer. The final concentration of the enzyme in the assay will need to be optimized based on the specific activity of the enzyme preparation. A typical starting point is a concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Test Compounds (for inhibitor screening): Dissolve test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and ideally does not exceed 1% (v/v), as higher concentrations may inhibit the enzyme.
Assay Procedure in 96-Well Plate Format
The following protocol is for a total reaction volume of 200 µL per well. Adjust volumes proportionally for different total volumes.
Figure 2. Experimental workflow for the this compound assay.
Plate Setup:
A recommended plate layout includes wells for blanks (no enzyme), controls (enzyme and substrate, no inhibitor), and test conditions (enzyme, substrate, and inhibitor). Each condition should be performed in triplicate.
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Pre-incubation | Reagent 3 (100 µL) |
| Blank | Assay Buffer | Assay Buffer | 10 min at 37°C | Substrate Solution |
| Control | Assay Buffer | Enzyme Solution | 10 min at 37°C | Substrate Solution |
| Test | Inhibitor Solution | Enzyme Solution | 10 min at 37°C | Substrate Solution |
Step-by-Step Protocol:
-
Add Inhibitors/Vehicle: To the appropriate wells of a 96-well plate, add 50 µL of the test compound dilutions or vehicle (assay buffer with the same concentration of DMSO as the test compounds).
-
Add Enzyme: Add 50 µL of the diluted enzyme solution to all wells except the blank wells. To the blank wells, add 50 µL of assay buffer.
-
Pre-incubation: Mix the contents of the wells by gentle shaking and pre-incubate the plate at 37°C for 10-15 minutes. This step allows for any interaction between the enzyme and potential inhibitors before the substrate is introduced.
-
Initiate Reaction: Prepare a working solution of the this compound substrate by diluting the stock solution in pre-warmed assay buffer. The final substrate concentration in the wells should be around the Km value for kinetic studies or at a saturating concentration for inhibitor screening. A typical final concentration is in the range of 0.2 to 1 mM. Add 100 µL of the substrate working solution to all wells to start the reaction.
-
Measure Absorbance:
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Endpoint Measurement: If a kinetic reading is not possible, incubate the plate at 37°C for a fixed period (e.g., 30 minutes) during which the reaction is linear. Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M acetic acid). Then, measure the absorbance at 405 nm.
-
Data Analysis
-
Blank Subtraction: For each time point (in kinetic assays) or at the endpoint, subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Reaction Rate: For kinetic assays, plot the blank-corrected absorbance versus time for each well. The initial reaction rate (V0) is the slope of the linear portion of this curve.
-
Determine Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determine Km and Vmax: To determine the Michaelis-Menten constants, perform the assay with varying concentrations of the this compound substrate. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Prolyl Endopeptidase in Neuroinflammation Signaling
Prolyl endopeptidase is increasingly recognized for its role in neuroinflammatory processes.[4] It can modulate the levels of neuropeptides and chemokines that are involved in the inflammatory cascade. For instance, in neuroinflammatory conditions, activated microglia and astrocytes can release pro-inflammatory cytokines such as TNF-α and IL-1β. PEP's activity can influence the signaling pathways initiated by these cytokines, although the exact mechanisms are still under investigation.
Figure 3. Simplified signaling pathway of PEP in neuroinflammation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blank wells | 1. Substrate instability (autohydrolysis).2. Contaminated reagents. | 1. Prepare fresh substrate solution. Test substrate stability in assay buffer over time.2. Use fresh, high-quality reagents and sterile pipette tips. |
| Low or no enzyme activity | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temperature).3. Presence of an unknown inhibitor in the sample. | 1. Use a new batch of enzyme or verify its activity with a positive control.2. Check the pH of the buffer and ensure the plate reader is at the correct temperature.3. If testing biological samples, consider sample preparation steps to remove potential inhibitors. |
| Non-linear reaction rate | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration.2. Reduce the assay time or check the stability of the enzyme under assay conditions.3. Analyze only the initial linear phase of the reaction. |
| High well-to-well variability | 1. Pipetting errors.2. Incomplete mixing.3. Temperature gradients across the plate. | 1. Use calibrated pipettes and be consistent with pipetting technique. Use a multichannel pipette for adding reagents.2. Ensure thorough mixing after adding each reagent, for example, by gently shaking the plate for a few seconds.3. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. |
| Precipitation in wells | 1. Low solubility of test compounds.2. Low solubility of the substrate at the working concentration. | 1. Decrease the concentration of the test compound. Check the solubility of the compound in the final assay buffer.2. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the substrate in solution, but not too high to inhibit the enzyme. |
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Prolyl Peptidase Activity in Cell Lysates using Z-Gly-Pro-pNA
Introduction
The chromogenic substrate Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide) is a valuable tool for the detection and quantification of post-proline cleaving peptidase activity in biological samples, including cell lysates.[1][2] These enzymes, which cleave peptide bonds at the carboxyl side of proline residues, are implicated in a variety of physiological and pathological processes, making them key targets in research and drug development.[3][4] The assay is based on the enzymatic hydrolysis of this compound, which releases the yellow chromophore p-nitroaniline (pNA).[1][2] The rate of pNA formation, measured by the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.[1][2][5]
Principle of the Assay
The fundamental principle involves a colorimetric reaction where a proline-specific peptidase present in the cell lysate cleaves the amide bond between the proline and the p-nitroaniline moiety of the this compound substrate. This cleavage releases free p-nitroaniline, which exhibits a distinct yellow color and can be quantified spectrophotometrically.
Enzyme Specificity
This compound is not specific to a single enzyme but serves as a substrate for a class of serine proteases that recognize the X-Proline motif.[6] Key enzymes in this class that are often studied in cell lysates include:
-
Prolyl Endopeptidase (PREP or PEP): A cytosolic enzyme involved in the maturation and degradation of neuropeptides and peptide hormones, typically those smaller than 30 amino acids.[3][4][7][8]
-
Dipeptidyl Peptidase IV (DPP4 or CD26): A transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides.[9][10] It plays a critical role in glucose metabolism and is a target for type 2 diabetes therapies.[9][10]
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease that is structurally similar to DPP4 and is highly expressed in the stroma of many epithelial cancers and sites of tissue remodeling.[11][12][13] FAP possesses both dipeptidyl peptidase and endopeptidase activities.[11][13]
Due to this overlapping substrate specificity, attributing the total measured activity in a cell lysate to a single enzyme can be misleading.[12] To dissect the specific contribution of each enzyme, the use of selective inhibitors in parallel experiments is essential. For instance, sitagliptin can be used to specifically inhibit DPP4 activity, allowing for its quantification by subtracting the activity in the presence of the inhibitor from the total activity.[9]
Quantitative Data Summary
The following tables provide a summary of the key enzymes targeted by this compound and their relevant properties for assay design.
Table 1: Key Enzymes Targeted by this compound
| Enzyme | Common Name(s) | EC Number | Cellular Location | Key Functions & Relevance |
| Prolyl Endopeptidase | PREP, PEP | 3.4.21.26 | Cytosol | Neuropeptide metabolism, neurodegenerative diseases[3] |
| Dipeptidyl Peptidase IV | DPP4, CD26 | 3.4.14.5 | Cell Membrane, Soluble | Glucose homeostasis, immune regulation, cancer[9] |
| Fibroblast Activation Protein | FAP, Seprase | 3.4.21.B28 | Cell Membrane | Tumor microenvironment, tissue remodeling, fibrosis[11][13] |
Table 2: Representative Assay Parameters and Kinetic Data
| Parameter | Value / Condition | Enzyme Reference | Source |
| Substrate | This compound | Proline Specific Endopeptidase | [1] |
| Wavelength for Detection | 405 - 410 nm | p-Nitroaniline product | [1][2] |
| Typical pH Optimum | 6.5 - 8.0 | Varies by enzyme | [1][6] |
| Typical Temperature | 30 - 37 °C | Varies by enzyme | [1][14] |
| Michaelis Constant (Km) | 1.4 x 10⁻⁴ M (for Z-Gly-Pro-2NNap) | Proline Specific Endopeptidase | [1] |
Note: The Km value provided is for a similar substrate, Z-Gly-Pro-2NNap, as specific Km values for this compound can vary significantly depending on the specific enzyme and assay conditions.
Visualized Pathways and Workflows
dot digraph "Enzymatic_Reaction" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Enzymatic Cleavage of this compound", fontname="Arial", fontsize=12, fontcolor="#202124", compound=true]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
sub [label="this compound (Substrate)\n(Colorless)", fillcolor="#FFFFFF", fontcolor="#202124"]; enzyme [label="Prolyl Peptidase\n(e.g., PREP, FAP, DPP4)\nfrom Cell Lysate", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod1 [label="Z-Gly-Pro", fillcolor="#FFFFFF", fontcolor="#202124"]; prod2 [label="p-Nitroaniline (pNA)\n(Yellow Chromophore)", fillcolor="#FBBC05", fontcolor="#202124"];
sub -> enzyme [arrowhead=none, penwidth=1.5, color="#5F6368"]; enzyme -> prod1 [penwidth=1.5, color="#34A853"]; enzyme -> prod2 [penwidth=1.5, color="#EA4335", label=" Measured at 410 nm", fontcolor="#202124", fontsize=8];
{rank=same; sub; enzyme;} {rank=same; prod1; prod2;} } caption [label="Enzymatic Cleavage of this compound.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", label="General Experimental Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];
A [label="1. Cell Culture\nGrow cells to desired confluency"]; B [label="2. Cell Lysis\nHarvest and lyse cells in cold buffer\n(e.g., TNE with inhibitors)"]; C [label="3. Clarification\nCentrifuge lysate to pellet debris"]; D [label="4. Protein Quantification\nMeasure protein concentration of supernatant\n(e.g., BCA Assay)"]; E [label="5. Assay Setup (96-well plate)\nAdd lysate, buffer, and substrate"]; F [label="6. Incubation\nIncubate at 37°C for a defined time"]; G [label="7. Absorbance Reading\nMeasure absorbance at 410 nm"]; H [label="8. Data Analysis\nCalculate specific activity"];
A -> B -> C -> D -> E -> F -> G -> H; } caption [label="General Experimental Workflow.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
dot digraph "Specificity_Logic" { graph [bgcolor="#F1F3F4", label="Determining Specific Enzyme Activity", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
Total [label="Total Activity in Lysate\n(Measures PREP + FAP + DPP4 + ...)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibited [label="Activity with Specific Inhibitor\n(e.g., Sitagliptin for DPP4)", fillcolor="#FBBC05", fontcolor="#202124"]; Specific [label="Specific Enzyme Activity\n(e.g., DPP4 Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub [shape=circle, label="-", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3];
Total -> sub [dir=none, color="#5F6368"]; Inhibited -> sub [dir=none, color="#5F6368"]; sub -> Specific [color="#5F6368"]; } caption [label="Determining Specific Enzyme Activity.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol is a general guideline and may require optimization based on the cell type and target enzyme location.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, with 1% SDS, 0.5% NP-40, 0.5% DOC, and a protease/phosphatase inhibitor cocktail.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Sonicator (optional)
Procedure:
-
Wash Cells: Aspirate the culture medium from the cell culture dish. Gently wash the cells twice with ice-cold PBS.
-
Lyse Cells: Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape and Collect: Use a cell scraper to detach the cells. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate & Homogenize: Incubate the lysate on ice for 10-20 minutes with occasional vortexing. For nuclear or membrane-bound proteins, sonication (e.g., 2 pulses of 10 seconds each at 20% amplitude) may improve extraction.[15]
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.[16]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate. Avoid disturbing the pellet.
-
Quantify Protein: Determine the total protein concentration of the lysate using a standard method like the BCA protein assay. This is crucial for normalizing enzyme activity.
-
Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use.
Protocol 2: Prolyl Peptidase Activity Assay
This protocol is designed for a 96-well plate format for spectrophotometric analysis.
Materials:
-
Cell Lysate (prepared as in Protocol 1)
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0
-
Substrate Stock Solution: 5 mM this compound. Dissolve 21.3 mg of this compound (MW=426.4) in 8 mL of 40% dioxane in a 60°C water bath, then bring the final volume to 10 mL with 40% dioxane. Prepare fresh.[1]
-
Stop Solution: 1 M Acetate buffer, pH 4.0[1]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
(Optional) Specific enzyme inhibitors (e.g., Sitagliptin for DPP4)
Procedure:
-
Prepare Reaction Mixture: For each reaction, prepare a master mix of Assay Buffer and Substrate Stock Solution. For a final reaction volume of 100 µL, a common starting point is 80 µL of Assay Buffer and 10 µL of Substrate Stock Solution.
-
Set up the Plate:
-
Sample Wells: Add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Add Assay Buffer to bring the volume to 90 µL.
-
Blank (Substrate Control): Add 90 µL of Assay Buffer and 10 µL of cell lysate diluent (Lysis Buffer).
-
Blank (Sample Control): Add cell lysate (same amount as sample wells) and bring the volume to 100 µL with Assay Buffer (no substrate). This controls for background absorbance from the lysate.
-
(Optional) Inhibitor Control: Pre-incubate the cell lysate with a specific inhibitor for 10-15 minutes at 37°C before adding the substrate.
-
-
Equilibrate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the 5 mM Substrate Stock Solution to all wells except the Sample Control wells to start the reaction. Mix gently.
-
Incubate: Incubate the plate at 37°C. The reaction can be monitored in two ways:
-
Kinetic Assay (Recommended): Measure the absorbance at 410 nm every 1-2 minutes for 30-60 minutes.
-
Endpoint Assay: Incubate for a fixed period (e.g., 30 minutes), then add 50 µL of Stop Solution to each well and measure the final absorbance at 410 nm.[1]
-
-
Data Analysis:
-
Subtract the appropriate blank values from your sample readings.
-
For the kinetic assay, determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.
-
Calculate the specific activity using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) and normalize to the amount of protein per reaction.
-
Specific Activity (U/mg) = (ΔAbs/min) / (ε * path length * mg protein) , where 1 Unit (U) is defined as the amount of enzyme that produces 1 µmole of p-nitroaniline per minute.[1]
-
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arp1.com [arp1.com]
- 8. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. abcam.com [abcam.com]
- 11. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Lysate Preparation Protocol (Culture) protocol v1 [protocols.io]
- 16. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Z-Gly-Pro-pNA Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Z-Gly-Pro-pNA assay. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of enzymes that cleave the peptide bond after a proline residue, such as prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV). The substrate, this compound (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide), is colorless.[1][2] When the enzyme cleaves the bond between proline and the p-nitroanilide (pNA) group, the yellow-colored p-nitroaniline is released. The rate of p-nitroaniline formation, measured by the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.[3]
Here is a diagram illustrating the enzymatic reaction:
Q2: My blank (no enzyme) wells show a high background absorbance. What are the possible causes and how can I fix this?
High background in your "no enzyme" control is a common issue and can arise from several factors. Systematically investigating each possibility will help you identify and resolve the problem.
Here is a logical workflow for troubleshooting high background:
Possible Causes and Solutions:
-
Spontaneous Substrate Hydrolysis: The this compound substrate can be unstable and hydrolyze on its own, especially at non-optimal pH or elevated temperatures.[4]
-
Troubleshooting Protocol: See "Experimental Protocol 1: Testing for Spontaneous Substrate Hydrolysis."
-
Solution: If spontaneous hydrolysis is significant, consider reducing the incubation time or temperature. You can also try lowering the substrate concentration.[4]
-
-
Reagent Contamination: Your buffer, water, or other reagents might be contaminated with proteases.
-
Troubleshooting Step: Prepare all reagents fresh using high-purity water and components. Test each component individually for its contribution to the background signal.
-
-
pH of the Assay Buffer: The absorbance of the product, p-nitroaniline, is pH-dependent.[5][6] An incorrect buffer pH can lead to a high starting absorbance or affect the substrate's stability.
-
Troubleshooting Step: Carefully check the pH of your final assay buffer.
-
Solution: Ensure the pH is within the optimal range for your enzyme and that it remains stable throughout the assay. Refer to the table below for the effect of pH on p-nitroaniline absorbance.
-
-
Substrate Solvent: The solvent used to dissolve the this compound (e.g., DMSO, dioxane) can sometimes interfere with the assay if present at a high final concentration.
-
Troubleshooting Step: Run a control with the assay buffer and the same final concentration of the solvent used for the substrate, but without the substrate itself.
-
Solution: Aim to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1-2%.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| DMSO | 175 mg/mL (approx. 410 mM) | Room Temperature | May require sonication. Hygroscopic DMSO can affect solubility.[7] |
| DMF | 20 mg/mL (approx. 47 mM) | Room Temperature | |
| Ethanol | 12 mg/mL (approx. 28 mM) | Room Temperature | |
| PBS (pH 7.2) | 0.25 mg/mL (approx. 0.59 mM) | Room Temperature | Low solubility in aqueous solutions.[8] |
| 40% Dioxane | 5 mM | Prepared at 60°C, then cooled to 25°C | Should be prepared fresh.[9] |
| Methanol | 20 mg/ml (approx. 47 mM) | Room Temperature | Some sources report lower solubility and the need for heating.[10] |
Table 2: Effect of pH on p-Nitroaniline Absorbance
The absorbance maximum (λmax) and the molar extinction coefficient of p-nitroaniline are dependent on the pH of the solution. At acidic pH, the absorbance peak is around 317 nm, while at alkaline pH, it shifts to around 400 nm.[6] For consistent results, it is crucial to maintain a constant pH.
| pH Range | Approximate λmax | Observation |
| < 4 | ~317 nm | The solution is in its protonated form. |
| 4.0 - 8.0 | ~382 nm | Maximum extraction efficiency observed in this range.[5] |
| > 9 | ~400 nm | The solution is in its deprotonated, more intensely colored form.[6] |
Note: An isosbestic point for p-nitroaniline has been reported at 347 nm, where the absorbance is independent of pH.[6] However, most assays measure at 405-410 nm to minimize substrate interference.
Detailed Experimental Protocols
Experimental Protocol 1: Testing for Spontaneous Substrate Hydrolysis
This protocol will help you determine if the this compound substrate is breaking down non-enzymatically under your assay conditions.
Materials:
-
This compound substrate
-
Assay buffer
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare a "no-enzyme" reaction mix: In a microplate well or cuvette, add all the components of your reaction mixture except for the enzyme. This should include your assay buffer and the this compound substrate at the final concentration you typically use.
-
Prepare a "buffer only" blank: In a separate well, add only the assay buffer. This will be your blank for the spectrophotometer.
-
Incubate: Incubate the plate or cuvette at your standard assay temperature.
-
Measure Absorbance: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), measure the absorbance at 405-410 nm.
-
Analyze the Data: Subtract the absorbance of the "buffer only" blank from the "no-enzyme" reaction mix at each time point. Plot the corrected absorbance versus time.
Expected Results:
-
Stable Substrate: If the absorbance does not increase significantly over time, your substrate is stable under the assay conditions.
-
Unstable Substrate: A steady increase in absorbance over time indicates spontaneous hydrolysis of the substrate.[4]
Experimental Protocol 2: Optimizing Enzyme Concentration
This protocol will help you determine the optimal enzyme concentration for your assay, ensuring that the reaction rate is linear over the desired time period.
Materials:
-
Enzyme stock solution
-
This compound substrate
-
Assay buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Serial Dilutions of the Enzyme: Make a series of dilutions of your enzyme stock solution in the assay buffer. The range of concentrations will depend on the purity and activity of your enzyme. A good starting point is to test a broad range (e.g., 10-fold dilutions) and then narrow it down.
-
Set up the Reactions: For each enzyme concentration, set up a reaction with your standard substrate concentration. Include a "no-enzyme" control.
-
Measure Reaction Rate: Monitor the increase in absorbance at 405-410 nm over time (e.g., every minute for 30-60 minutes).
-
Calculate Initial Velocities: For each enzyme concentration, determine the initial velocity (rate of reaction) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Plot the Data: Plot the initial velocity (rate) against the enzyme concentration.
Expected Results:
-
You should observe a linear relationship between the enzyme concentration and the initial velocity. The optimal enzyme concentration for your experiments will be within this linear range. If the plot plateaus at higher enzyme concentrations, it may indicate that the substrate is being depleted too quickly or that another component of the assay is becoming rate-limiting.
Experimental Protocol 3: Assay Validation with a Specific Inhibitor
Using a specific inhibitor can help confirm that the activity you are measuring is indeed from your target enzyme.
Materials:
-
Your enzyme
-
This compound substrate
-
A specific inhibitor for your target enzyme (e.g., a known prolyl endopeptidase inhibitor)
-
Assay buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor in your assay buffer.
-
Pre-incubation: In separate tubes or wells, pre-incubate your enzyme with each concentration of the inhibitor for a recommended period (e.g., 15-30 minutes) at room temperature or your assay temperature. Also, include a "no-inhibitor" control (enzyme with buffer only).
-
Initiate the Reaction: Start the enzymatic reaction by adding the this compound substrate to each pre-incubation mix.
-
Measure Activity: Measure the rate of p-nitroaniline formation as you would in your standard assay.
-
Analyze the Data: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no-inhibitor" control. You can then plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Expected Results:
-
A dose-dependent decrease in enzyme activity with increasing inhibitor concentration confirms that the measured activity is due to the target enzyme. If there is residual activity at high inhibitor concentrations, it may suggest the presence of an interfering, inhibitor-insensitive enzyme.[11]
References
- 1. Inhibition of prolyl endopeptidase by synthetic peptide fragments of human beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of prolyl endopeptidase: effects of stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. toyobo-global.com [toyobo-global.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
how to dissolve Z-Gly-Pro-pNA for aqueous buffers
Welcome to the technical support center for Z-Gly-Pro-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling and dissolution of this compound for use in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate used to measure the activity of prolyl endopeptidase (PEP). [1][2]Enzymatic cleavage of this compound by PEP releases p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405-410 nm. [3][4][5]This makes it a valuable tool in biochemical assays and for screening potential PEP inhibitors. [2] Q2: What is the solubility of this compound?
A2: this compound has very low solubility in aqueous buffers such as PBS. [2][3]However, it is readily soluble in several organic solvents. For detailed solubility data, please refer to the table below.
Q3: What is the recommended solvent for preparing a stock solution?
A3: The recommended solvent for preparing a concentrated stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). [1][3][6]Other organic solvents like dimethylformamide (DMF) or ethanol can also be used. [2][3][4] Q4: How should I store this compound powder and stock solutions?
A4: The lyophilized powder should be stored at -20°C, where it is stable for several years. [1][2]Stock solutions prepared in an organic solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. [1]
Troubleshooting Guide
Issue 1: My this compound precipitated when I added it to my aqueous buffer.
This is a common issue due to the hydrophobic nature of the peptide. [6]Here are several steps to prevent precipitation:
-
Gradual Dilution: Add the concentrated organic stock solution to the aqueous buffer slowly while vortexing or stirring continuously. This rapid dispersion helps prevent the formation of localized high concentrations that can lead to precipitation. [6]* Maintain a Low Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible, ideally below 1%. [6]Most enzymatic assays can tolerate up to 0.5% DMSO without a significant impact on activity. [6]* Work with Appropriate Concentrations: Ensure your final working concentration of this compound is suitable for your assay. High final concentrations are more prone to precipitation.
-
Gentle Warming: If precipitation occurs, gentle warming of the solution to 37°C may help redissolve the substrate. [6]However, be mindful of the temperature stability of your enzyme and other assay components.
Issue 2: I am having difficulty dissolving the this compound powder in the organic solvent.
-
Use High-Quality Solvent: Ensure you are using a new, unopened bottle of anhydrous (hygroscopic) DMSO, as absorbed water can significantly impact solubility. [1]* Mechanical Assistance: Use an ultrasonic bath or vigorous vortexing to aid dissolution. [1][6]* Gentle Warming: Warming the solution to 37°C can also facilitate the dissolution process. [6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 175 mg/mL (with sonication) | [1] |
| DMSO | 20 mg/mL | [2][3][4] |
| DMF | 20 mg/mL | [2][3][4] |
| Ethanol | 12 mg/mL | [2][3] |
| Methanol | 20 mg/mL | |
| PBS (pH 7.2) | 0.25 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm to Room Temperature: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Powder: Accurately weigh out the desired amount of this compound. The molecular weight is 426.42 g/mol . [1]3. Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.26 mg of this compound.
-
Dissolve Completely: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming to 37°C. [6]5. Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). [1] Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Determine Final Concentrations: Decide on the final working concentration of this compound and the maximum tolerable final concentration of DMSO for your assay (e.g., 100 µM this compound with 1% DMSO).
-
Prepare Assay Buffer: Have your aqueous assay buffer ready at the desired temperature.
-
Dilute the Stock Solution: While vigorously vortexing the assay buffer, slowly add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 100 µM solution with 1% DMSO from a 10 mM stock, add 10 µL of the stock solution to 990 µL of the assay buffer.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Optimizing Z-Gly-Pro-pNA Concentration for Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Z-Gly-Pro-pNA in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the assay work?
A1: this compound (Carbobenzoxy-glycyl-L-prolyl-p-Nitroanilide) is a synthetic peptide substrate used to measure the activity of certain proteases, most notably prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV).[1][2][3] The enzyme cleaves the bond between the proline and the p-nitroanilide (pNA) moiety. This releases free pNA, which is a yellow chromophore that can be quantified by measuring the increase in absorbance at or near 405-410 nm.[1][4] The rate of pNA release is directly proportional to the enzyme's activity under appropriate conditions.
Q2: What is the optimal concentration of this compound to use in my assay?
A2: The optimal concentration depends on the specific enzyme and the goals of your experiment. For routine enzyme activity measurements, a concentration well above the Michaelis constant (Km) is typically used to ensure the enzyme is saturated with the substrate. However, for inhibitor screening or kinetic characterization, a concentration around the Km value is often preferred.[5] It is highly recommended to determine the Km of your enzyme for this compound under your specific experimental conditions. A common starting point for optimization is to test a range of concentrations from 0.1 mM to 1.0 mM.[4][6][7]
Q3: How do I dissolve this compound? It has poor aqueous solubility.
A3: this compound has limited solubility in aqueous buffers like PBS (around 0.25 mg/ml).[1][3] It is best to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where it is much more soluble (e.g., 20 mg/ml).[1][3] This stock solution can then be diluted into your aqueous assay buffer to the desired final concentration. Ensure the final concentration of the organic solvent in your assay is low (typically <1-5%) to avoid affecting enzyme activity.[5]
Q4: At what wavelength should I measure the absorbance of p-nitroanilide (pNA)?
A4: The released p-nitroanilide (pNA) should be measured at its absorbance maximum, which is typically between 405 nm and 410 nm.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal (no increase in absorbance) | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate concentration is too low. 4. Presence of an unknown inhibitor. | 1. Verify enzyme activity with a positive control. 2. Ensure the buffer pH is optimal for your enzyme (e.g., pH 7.0-8.0 for many prolyl endopeptidases).[6][8] 3. Increase the this compound concentration. 4. Test for inhibitors in your sample preparation. |
| High background signal (high initial absorbance) | 1. Spontaneous hydrolysis of this compound. 2. Contaminated reagents. 3. Substrate precipitation. | 1. Prepare fresh substrate solutions. Some fluorescent and chromogenic substrates can be unstable in aqueous solutions.[9] 2. Use high-purity water and reagents. 3. Ensure the substrate is fully dissolved in the assay buffer. You may need to adjust the solvent concentration or filter the solution. |
| Non-linear reaction rate (curve flattens quickly) | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. 2. Check the stability of your enzyme under the assay conditions (temperature, pH). 3. This is a characteristic of some enzymes; use only the initial linear portion of the curve for rate calculations. |
| Precipitation observed in the assay well | 1. This compound has exceeded its solubility limit in the final assay buffer. 2. The organic solvent from the stock solution is causing other components to precipitate. | 1. Lower the final concentration of this compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and compatible with all assay components. |
Quantitative Data Summary
The following table summarizes typical concentrations and kinetic constants for this compound with various enzymes. Note that these values can vary depending on the specific enzyme, buffer conditions, and temperature.
| Parameter | Enzyme | Value | Reference |
| Working Concentration | Prolyl Endopeptidase | 31–500 μM | [6] |
| Proline specific endopeptidase | 0.926 mM | [4] | |
| DPP-IV | 0.1 mM - 0.26 mM | [5][7] | |
| Prolyl Endopeptidase | 0.25 mM | [5] | |
| Km | Prolyl Endopeptidase (apPEP) | 0.81 mM | [6] |
| kcat | Prolyl Endopeptidase (apPEP) | 505 s⁻¹ | [6] |
| kcat/Km | Prolyl Endopeptidase (apPEP) | 623 s⁻¹ mM⁻¹ | [6] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for your enzyme with this compound. This is crucial for optimizing your assay conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 100 mM Tris-HCl, pH 7.6).
- Enzyme Stock Solution: Dilute your enzyme in cold assay buffer to a concentration that provides a linear rate of reaction for the duration of the assay. This may require some preliminary testing.
- Substrate Stock Solution: Prepare a high-concentration stock of this compound (e.g., 20-50 mM) in 100% DMSO. Ensure it is fully dissolved.
2. Assay Setup:
- In a 96-well clear, flat-bottom plate, prepare a series of substrate dilutions from your stock solution. A typical range to test would be 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mM (final concentrations).
- Add the assay buffer to each well to bring the volume to the desired pre-enzyme addition volume (e.g., 180 µL).
- Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic substrate hydrolysis.
3. Enzymatic Reaction and Measurement:
- Pre-incubate the plate at the desired assay temperature (e.g., 37°C).
- Initiate the reaction by adding a small volume of the enzyme working solution to each well (e.g., 20 µL).
- Immediately place the plate in a microplate reader pre-set to the assay temperature.
- Measure the absorbance at 405 nm every minute for 10-30 minutes.
4. Data Analysis:
- For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. You will need the molar extinction coefficient of pNA to convert the change in absorbance per minute to moles of product per minute. The extinction coefficient for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm, but it's best to determine this experimentally under your specific assay conditions.
- Plot the initial velocity (V₀) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Visualizations
Caption: Experimental workflow for determining Km and Vmax.
Caption: Troubleshooting flowchart for low or no signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. tribioscience.com [tribioscience.com]
- 4. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 5. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Navigating the Nuances of pH in Z-Gly-Pro-pNA Hydrolysis: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Gly-Pro-pNA, understanding the profound impact of pH on assay performance is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered during the enzymatic hydrolysis of this compound.
The enzymatic cleavage of this compound is a widely used method for measuring the activity of prolyl endopeptidases (PEPs) and other proteases with similar substrate specificity. The reaction yields p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. However, the rate of this hydrolysis and the sensitivity of the assay are highly dependent on the pH of the reaction environment. This guide will delve into the intricacies of this relationship to empower users to optimize their experiments and troubleshoot potential issues.
The Pivotal Role of pH in Enzyme Activity and Assay Sensitivity
The pH of the assay buffer influences several key aspects of the this compound hydrolysis reaction:
-
Enzyme Conformation and Catalytic Activity: Like all enzymes, prolyl endopeptidases have an optimal pH range at which they exhibit maximum catalytic activity. Deviations from this optimum can lead to changes in the enzyme's three-dimensional structure, particularly the ionization state of amino acid residues in the active site. This can impair substrate binding and catalysis, resulting in a lower reaction rate. The optimal pH for prolyl endopeptidases can vary significantly depending on the source of the enzyme. For instance, the prolyl endopeptidase from Aspergillus niger shows the highest activity at pH 4.0, while the enzyme from Flavobacterium sp. has an optimal pH of 6.5.[1] A peptidase isolated from bovine serum demonstrates optimal activity in the pH range of 7.4-8.0.
-
Substrate Stability: The this compound substrate itself can be susceptible to spontaneous, non-enzymatic hydrolysis, especially at extremes of pH. This can contribute to high background signal and reduce the overall sensitivity of the assay.
-
Product Absorbance: The absorbance of the product, p-nitroaniline (pNA), is also pH-dependent. The molar extinction coefficient of pNA can change with pH, which directly affects the quantification of the enzymatic reaction. It is crucial to ensure that the pH of the final reaction mixture, especially if a stop solution is used, is consistent across all samples to ensure accurate measurements.
Data Presentation: pH-Dependent Activity of Prolyl Endopeptidases
| Enzyme Source | Substrate | Optimal pH | Reference |
| Aspergillus niger | This compound | 4.0 | [2] |
| Flavobacterium sp. | This compound | 6.5 | [1] |
| Bovine Serum Peptidase | Z-Gly-Pro-MCA | 7.4 - 8.0 | |
| Thermococcus kodakarensis | This compound | 7.0 | [3] |
| Lamb Kidney | Z-Gly-Pro-Leu-Gly | 7.8 | [4] |
Note: While Z-Gly-Pro-MCA and Z-Gly-Pro-Leu-Gly are different substrates, they provide an indication of the optimal pH for proline-specific peptidases from those sources.
The prolyl endoprotease from Thermococcus kodakarensis exhibited its maximum activity at pH 7.0 when hydrolyzing this compound. At a pH of around 5.6-5.8, the activity was observed to decrease by approximately 15%.[3]
Experimental Protocols
Determining the Optimal pH for this compound Hydrolysis
This protocol provides a general framework for determining the optimal pH for a specific prolyl endopeptidase.
Materials:
-
This compound substrate
-
Purified prolyl endopeptidase
-
A series of buffers covering a wide pH range (e.g., citrate-phosphate for pH 3-8, Tris-HCl for pH 7.5-9)
-
1,4-dioxane or Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Spectrophotometer capable of measuring absorbance at 405-410 nm
-
Microplate reader or cuvettes
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of 0.1 M buffers with varying pH values (e.g., in increments of 0.5 or 1.0 pH unit).
-
Substrate Stock Solution Preparation: Dissolve this compound in 1,4-dioxane or DMSO to create a stock solution (e.g., 5 mM). The substrate may require gentle warming (e.g., 60°C) to fully dissolve.[1][3]
-
Enzyme Dilution: Dilute the prolyl endopeptidase to a suitable working concentration in an appropriate enzyme diluent (e.g., 50 mM K-phosphate buffer, pH 7.0).[1] The final enzyme concentration should be chosen to ensure a linear reaction rate during the assay period.
-
Assay Setup:
-
In a microplate well or cuvette, add the appropriate buffer of a specific pH.
-
Add the enzyme solution and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound substrate solution.
-
The final reaction volume and concentrations of enzyme and substrate should be kept constant across all pH values tested. A typical final substrate concentration is in the range of 0.2 to 1 mM.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 405-410 nm over a set period.
-
Record the rate of change in absorbance (ΔAbs/min).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each pH value.
-
Plot the initial velocity as a function of pH to determine the optimal pH for enzyme activity.
-
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when performing this compound hydrolysis assays, with a focus on pH-related problems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound hydrolysis assay?
A1: There is no single optimal pH. It is highly dependent on the specific prolyl endopeptidase being used. As shown in the data table, the optimal pH can range from acidic (pH 4.0) to neutral (pH 7.0) to slightly alkaline (pH 7.8).[1][2][3][4] It is essential to determine the optimal pH for your specific enzyme experimentally.
Q2: My enzyme activity is lower than expected. Could pH be the issue?
A2: Yes, an incorrect buffer pH is a common cause of low enzyme activity. Ensure that the pH of your buffer is accurately prepared and falls within the optimal range for your enzyme. Also, verify that the buffer components themselves do not inhibit your enzyme.
Q3: I am observing a high background signal in my "no-enzyme" control wells. What could be the cause?
A3: High background can be due to the spontaneous hydrolysis of the this compound substrate. This is more likely to occur at non-optimal pH values or at elevated temperatures. To mitigate this, run a "no-enzyme" control for every assay and subtract the rate of spontaneous hydrolysis from your sample measurements. If the background is excessively high, consider optimizing the pH of your assay to a range where the substrate is more stable.
Q4: My results are not reproducible. How can I improve consistency?
A4: Inconsistent pH can be a major source of variability. Ensure that your buffers are prepared fresh and that the pH is accurately measured for each experiment. Temperature fluctuations can also affect the reaction rate, so ensure uniform heating of your samples. Thorough mixing of reagents is also critical for reproducibility.
Troubleshooting Common Problems
| Problem | Possible Cause | Solution |
| Low or No Enzyme Activity | Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme. | Experimentally determine the optimal pH for your enzyme. Prepare fresh buffers and verify the pH with a calibrated pH meter. |
| Enzyme Instability: The enzyme may be unstable at the chosen pH, leading to denaturation. | Check the pH stability profile of your enzyme. If necessary, adjust the assay pH to a range where the enzyme is more stable. | |
| High Background Signal | Spontaneous Substrate Hydrolysis: The this compound substrate is hydrolyzing non-enzymatically. | Run a "no-enzyme" control and subtract the background rate. Optimize the assay pH to a range where the substrate is more stable. Store the substrate solution properly and prepare it fresh. |
| Contaminating Proteases: The enzyme preparation may be contaminated with other proteases that can cleave the substrate. | Use a highly purified enzyme. Consider using protease inhibitors that do not affect your target enzyme. | |
| Poor Assay Sensitivity | Suboptimal pH: The assay is being performed at a pH where the enzyme has low activity. | Optimize the assay pH to achieve maximum enzyme activity. |
| Incorrect Detection Wavelength: The absorbance is not being measured at the optimal wavelength for pNA at the final pH of the reaction. | Determine the absorption maximum of pNA under your final assay conditions (after adding any stop solution) and measure at that wavelength. | |
| Non-linear Reaction Progress Curves | Substrate Depletion: The substrate concentration is too low and is being rapidly consumed. | Increase the initial substrate concentration. |
| Enzyme Instability: The enzyme is losing activity over the course of the assay at the given pH. | Shorten the assay time or adjust the pH to a more stable range for the enzyme. | |
| Product Inhibition: The reaction products are inhibiting the enzyme. | Measure only the initial reaction rates where the product concentration is low. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the effect of pH on this compound hydrolysis.
Caption: Workflow for Determining the Optimal pH for this compound Hydrolysis.
By carefully considering and controlling the pH of the reaction environment, researchers can significantly improve the accuracy, sensitivity, and reproducibility of this compound hydrolysis assays, leading to more reliable and meaningful experimental outcomes.
References
minimizing Z-Gly-Pro-pNA precipitation in reaction mixture
Welcome to the technical support center for Z-Gly-Pro-pNA. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on preventing substrate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide) is a synthetic chromogenic peptide substrate.[1][2] It is widely used in biochemical and pharmaceutical research for enzyme activity assays, particularly for measuring the activity of prolyl endopeptidases (PEP) and other proteolytic enzymes.[3][4] Upon enzymatic cleavage, it releases p-nitroanilide (pNA), a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405-410 nm.[2][5]
Q2: Why is my this compound precipitating in the reaction mixture? A2: this compound has inherently low solubility in aqueous solutions like buffers (e.g., approximately 0.25 mg/mL in PBS at pH 7.2).[2][6] Precipitation typically occurs when the final concentration of the substrate in the assay buffer exceeds its solubility limit. This can be influenced by factors such as the concentration of organic co-solvents, buffer pH, ionic strength, and temperature.
Q3: What is the best solvent to dissolve this compound? A3: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][6] For preparing concentrated stock solutions, DMSO is often recommended.[7] It is crucial to use a high-purity, anhydrous grade of the solvent, as absorbed water can reduce solubility.[7] The stock solution should then be diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is compatible with your enzyme's activity.
Q4: How should I store this compound? A4: As a powder, this compound should be stored at -20°C for long-term stability.[3] Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[7] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[7]
Troubleshooting Guide: Minimizing Precipitation
This guide addresses specific issues related to this compound precipitation in a question-and-answer format.
Problem 1: My substrate precipitates immediately after I add the stock solution to my aqueous assay buffer.
-
Q: What is the most likely cause?
-
A: The final concentration of this compound in your buffer is too high, exceeding its aqueous solubility limit. Additionally, the percentage of organic solvent from your stock solution may be too low in the final mixture to keep the substrate dissolved.
-
-
Q: How can I solve this?
-
A: Decrease the Final Substrate Concentration: Check if your assay can be performed effectively at a lower substrate concentration that is below its solubility limit in the final reaction volume.
-
A: Increase the Co-solvent Concentration: Many enzymes can tolerate a certain percentage of organic solvents like DMSO or ethanol. Try increasing the final concentration of the co-solvent in your reaction mixture. For example, if your stock is in DMSO and your final DMSO concentration is 1%, try increasing it to 2-5%. Always run a solvent tolerance control to ensure it does not inhibit your enzyme.
-
A: Use a Different Co-solvent System: Some protocols recommend using 1,4-dioxane to prepare the substrate solution, which is then diluted into the assay buffer.[5][8] A protocol for prolyl endopeptidase suggests dissolving this compound in 40% dioxane with gentle heating (60°C).[5]
-
Problem 2: The reaction mixture is clear at first, but becomes cloudy over time during the incubation.
-
Q: What could be causing this delayed precipitation?
-
A: This can be due to temperature changes or instability of the supersaturated solution. If you prepare your reaction mixture on ice and then move it to a higher temperature (e.g., 37°C) for the assay, the solubility characteristics can change.[9] Alternatively, the initial solution may be supersaturated and unstable, leading to precipitation over time.
-
-
Q: What are the recommended steps to fix this?
-
A: Pre-warm Your Buffer: Equilibrate your assay buffer to the reaction temperature before adding the substrate stock solution. This ensures the substrate is dissolved at the temperature of the experiment.
-
A: Check Buffer pH: The solubility of peptides can be pH-dependent.[10] While the optimal pH for many relevant enzymes is between 7 and 8, ensure your buffer pH is stable and optimal for both enzyme activity and substrate solubility.[11]
-
A: Modify Ionic Strength: The ionic strength of the buffer can influence peptide solubility, a phenomenon known as "salting in" or "salting out".[12][13] While complex, preparing your buffer with slightly lower or higher salt concentration could help. This must be balanced with the salt requirements of your enzyme.
-
Problem 3: I am trying to prepare a high-concentration stock solution in an organic solvent, but it won't fully dissolve.
-
Q: I'm following a published protocol for a 100 mM stock in methanol, but it's not working. Why?
-
A: Published solubility limits can vary. While some papers may report using certain concentrations, practical solubility can be affected by the purity of the substrate, the specific batch, and the quality of the solvent (e.g., water content).[7][9] For example, one source indicates this compound solubility in methanol is around 20 mg/mL (~47 mM), which is much lower than 100 mM.
-
-
Q: What can I do to dissolve the substrate for a concentrated stock?
-
A: Use a Stronger Solvent: DMSO is generally a better solvent for this compound than methanol or ethanol, with reported solubility up to 175 mg/mL (~410 mM).[7]
-
A: Use Physical Methods: Gentle warming (e.g., to 37°C) and vortexing can help dissolve the compound.[9] For very high concentrations in DMSO, sonication in an ultrasonic bath may be required.[7]
-
A: Prepare a Less Concentrated Stock: If a very high concentration is not strictly necessary, prepare a stock that dissolves completely (e.g., 20-40 mM) and adjust the volumes added to the assay accordingly.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
The following table summarizes the reported solubility of this compound. Note that values can vary between suppliers and batches.
| Solvent | Concentration (mg/mL) | Approx. Molar Conc. (mM) | Reference / Notes |
| DMSO | 175 | 410 | [7] Requires sonication; use new, non-hygroscopic DMSO. |
| DMSO | 20 | 46.9 | [2][6] |
| DMF | 20 | 46.9 | [2][6] |
| Methanol | 20 | 46.9 | |
| Ethanol | 12 | 28.1 | [2][6] |
| PBS (pH 7.2) | 0.25 | 0.59 | [2][6] Demonstrates low aqueous solubility. |
Experimental Protocols & Visualizations
Protocol: Standard Enzymatic Assay with this compound
This protocol provides a general framework. Concentrations of enzyme and substrate, as well as incubation times, should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 8.0 at 37°C).
- Substrate Stock Solution (5 mM):
- Weigh out 2.13 mg of this compound (MW = 426.43 g/mol ).
- Dissolve in 1.0 mL of high-purity DMSO.
- Vortex until fully dissolved. If needed, warm briefly to 37°C.
- Store in aliquots at -20°C or -80°C.[7]
- Enzyme Solution: Prepare a dilution of your enzyme in cold assay buffer immediately before use. The final concentration should be determined empirically.
2. Assay Procedure (96-well plate format):
- Add assay components to each well. For a final volume of 200 µL:
- 170 µL of pre-warmed Assay Buffer.
- 10 µL of Enzyme Solution (or buffer for blank/control wells).
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- To start the reaction, add 20 µL of the 5 mM Substrate Stock Solution to each well. This results in a final substrate concentration of 0.5 mM and a final DMSO concentration of 10%.
- Immediately begin measuring the absorbance at 405 nm (or 410 nm) every minute for 15-30 minutes using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
- Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of p-nitroanilide (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm under neutral pH, but should be determined for your specific buffer conditions).
Diagrams
Caption: Enzymatic cleavage of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 65022-15-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound(prolyl endopeptidase substrate) Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | 65022-15-3 [chemicalbook.com]
- 5. toyobo-global.com [toyobo-global.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rheosense.com [rheosense.com]
- 13. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
dealing with poor solubility of Z-Gly-Pro-pNA in methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the solubility of Z-Gly-Pro-pNA, particularly in methanol.
Troubleshooting Guide: Poor Solubility of this compound
Issue: Difficulty dissolving this compound in methanol to the desired concentration.
This guide provides a systematic approach to address this common issue, from optimizing the current protocol to employing alternative solvents and techniques.
Step 1: Initial Checks and Best Practices
Before exploring alternative solvents, ensure optimal conditions for dissolution in methanol.
-
Purity of Solvent: Use fresh, anhydrous methanol. Alcohols can absorb moisture, which may affect the solubility of certain compounds.
-
Compound Integrity: Ensure the this compound powder has been stored correctly at -20°C to prevent degradation, which might alter its solubility characteristics.
-
Accurate Concentration: Double-check calculations to confirm the target concentration is within the reported solubility limits. While some datasheets suggest a solubility of up to 20 mg/mL in methanol, practical experience from researchers indicates this can be difficult to achieve.[1][2][3]
Step 2: Physical Dissolution Aids
If the substrate does not readily dissolve with simple vortexing, the following techniques can be applied:
-
Sonication: Use a bath sonicator to provide ultrasonic agitation. This can help break up aggregates and increase the rate of dissolution.
-
Gentle Warming: Warm the solution to 37°C.[2] Some protocols suggest warming up to 60°C in other solvent systems like 40% dioxane, indicating that gentle heating can be an effective strategy.[4] Avoid excessive heat, which could lead to degradation of the peptide substrate.
Step 3: Alternative Solvents
If this compound remains insoluble in methanol, consider using an alternative solvent known for its higher solubilizing capacity for this compound. The choice of solvent will depend on the tolerance of your specific assay.
-
Dimethyl Sulfoxide (DMSO): This is a highly effective solvent for this compound, with reported solubilities as high as 175 mg/mL.[5] It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic.[5] Many enzymatic assays can tolerate small percentages of DMSO.
-
Dimethylformamide (DMF): DMF is another excellent solvent, with a reported solubility of 20 mg/mL.[6][7][8][9]
-
Ethanol: With a reported solubility of 12 mg/mL, ethanol can be a viable alternative to methanol.[6][7][8][9]
Frequently Asked Questions (FAQs)
Q1: My lot of this compound will not dissolve in methanol, but previous lots did. Why?
Differences in solubility between lots can be attributed to minor variations in the synthesis and purification process, leading to differences in crystallinity or the presence of trace impurities. It is also possible that the storage conditions of the older lot were different. We recommend preparing fresh stock solutions and validating the solubility of each new lot.
Q2: I am trying to make a 100 mM stock solution in methanol and it is not dissolving. What should I do?
A 100 mM stock solution of this compound (MW: 426.42 g/mol ) is equivalent to 42.64 mg/mL. This concentration significantly exceeds the reported solubility of this compound in methanol (around 20 mg/mL).[1][2][3] It is highly recommended to prepare a more dilute stock solution in methanol or switch to a solvent with higher solubilizing power, such as DMSO.[5]
Q3: Can I use heat to dissolve this compound in methanol?
Gentle heating to 37°C can aid dissolution.[2] However, prolonged exposure to higher temperatures may risk thermal degradation of the peptide. If you choose to heat the solution, do so cautiously and for a minimal amount of time. A water bath is recommended for uniform temperature control.
Q4: Will the choice of solvent affect my enzymatic assay?
Yes, organic solvents can impact enzyme activity. It is crucial to determine the tolerance of your specific enzyme (e.g., prolyl endopeptidase) to the chosen solvent. This is typically done by running control experiments with varying concentrations of the solvent to ensure that the final concentration in the assay does not inhibit the enzyme.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored at -80°C in a suitable solvent like DMSO, the solution can be stable for up to 6 months.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 175 | 410.4 | [5] |
| DMSO | 20 | 46.9 | [6][7][8][9] |
| DMF | 20 | 46.9 | [6][7][8][9] |
| Methanol | 20 | 46.9 | [1][3] |
| Ethanol | 12 | 28.1 | [6][7][8][9] |
| PBS (pH 7.2) | 0.25 | 0.59 | [6][7][8][9] |
Note: The molecular weight of this compound is 426.42 g/mol .
Experimental Protocols
Protocol 1: Recommended Method for Solubilizing this compound
This protocol outlines the recommended procedure for preparing a stock solution of this compound using DMSO, a highly effective solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For a high-concentration stock, refer to the solubility data in Table 1.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes, or until the solution becomes clear.[5]
-
Storage: Aliquot the clear stock solution into single-use tubes and store at -80°C for long-term stability (up to 6 months).[5]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility
Caption: A workflow diagram for troubleshooting the poor solubility of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Z-GLY-PRO-ARG-PNA | 66648-35-9 [m.chemicalbook.com]
- 4. toyobo-global.com [toyobo-global.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 65022-15-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. tribioscience.com [tribioscience.com]
interference of reducing agents in Z-Gly-Pro-pNA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the interference of reducing agents in Z-Gly-Pro-pNA assays.
Understanding the this compound Assay
The this compound assay is a widely used colorimetric method for measuring the activity of certain proteases, such as prolyl endopeptidase (PREP) and dipeptidyl peptidase-IV (DPP-IV). The principle of the assay is based on the enzymatic cleavage of the synthetic substrate, Z-Gly-Pro-p-nitroanilide (this compound). This cleavage releases the chromogenic product, p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at or near 405-410 nm. The rate of pNA formation is directly proportional to the enzyme's activity.
Caption: Workflow of the this compound enzymatic assay.
FAQs: Interference of Reducing Agents
Q1: What are reducing agents and why might they be present in my sample?
A1: Reducing agents are chemical substances that donate electrons to other chemical species in a redox reaction. Common reducing agents used in biological research include dithiothreitol (DTT) and β-mercaptoethanol (BME). These agents are often included in sample preparation buffers to maintain the stability and activity of proteins by preventing the oxidation of cysteine residues and breaking disulfide bonds.[1][2]
Q2: How do reducing agents interfere with the this compound assay?
A2: Reducing agents can directly interfere with the this compound assay through a chemical reaction with the product, p-nitroaniline (pNA). p-Nitroaniline is an aromatic nitro compound, and the nitro group (-NO2) can be chemically reduced by agents like DTT and BME.[3] This reduction converts the yellow pNA into a colorless compound, leading to a decrease in absorbance at 405 nm.[4] Consequently, the presence of reducing agents will cause an underestimation of the true enzymatic activity.
Q3: What are the common visual indicators of reducing agent interference?
A3: A key visual indicator is a lower-than-expected or complete lack of yellow color development, even when the enzyme is known to be active. If your positive controls show significantly lower absorbance values than usual, or if the yellow color fades over time, interference from a reducing agent should be suspected.
Q4: Can reducing agents also affect the enzyme or the substrate?
A4: While the primary interference is the reduction of pNA, it is also possible for high concentrations of reducing agents to affect the enzyme's activity. Some enzymes require a specific redox state for optimal function, and excessive reduction can alter their conformation and activity. However, the direct reduction of the pNA product is the most significant and common interference mechanism in this assay.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the effects of reducing agents in your this compound assays.
Problem: Low or No Signal (Absorbance at 405 nm)
| Possible Cause | Recommended Action |
| Presence of reducing agents (e.g., DTT, BME) in the sample. | 1. Identify the source: Review the composition of all buffers used for sample preparation. 2. Quantify the effect: Perform a control experiment by adding known concentrations of the suspected reducing agent to a solution of p-nitroaniline and measure the change in absorbance over time. 3. Mitigate the interference: See the "Mitigation Strategies" section below for detailed protocols. |
| Inactive Enzyme | 1. Check enzyme storage and handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 2. Run a positive control: Use a fresh, reliable batch of enzyme to confirm assay components are working correctly. |
| Substrate Degradation | 1. Check substrate storage: this compound should be stored desiccated and protected from light.[5] 2. Prepare fresh substrate solution: The substrate solution should ideally be prepared fresh for each experiment. |
| Incorrect Assay Conditions | 1. Verify pH and temperature: Ensure the assay buffer is at the optimal pH for the enzyme and the incubation is performed at the correct temperature. 2. Check wavelength: Confirm that the spectrophotometer is set to measure absorbance at the correct wavelength (405-410 nm). |
Mitigation Strategies for Reducing Agent Interference
Sample Dilution
If the concentration of the reducing agent is low, diluting the sample in an appropriate assay buffer without the reducing agent may be sufficient to minimize its effect.
Experimental Protocol:
-
Create a serial dilution of your sample (e.g., 1:10, 1:50, 1:100) in the this compound assay buffer.
-
Perform the assay with the diluted samples.
-
Check if the calculated enzyme activity (accounting for the dilution factor) becomes consistent at higher dilutions.
Removal of Reducing Agents
For samples with high concentrations of reducing agents, physical removal prior to the assay is the most effective strategy.
Experimental Protocols:
a. Spin Columns (Desalting)
This method is rapid and efficient for removing small molecules like DTT and BME from protein samples.
-
Choose a desalting spin column with a molecular weight cutoff (MWCO) appropriate for your enzyme (e.g., 5-10 kDa).
-
Equilibrate the column with the this compound assay buffer according to the manufacturer's instructions.
-
Apply your sample to the column.
-
Centrifuge the column to collect the eluate, which will contain your enzyme free of the reducing agent.[6]
-
Proceed with the this compound assay using the purified sample.
b. Protein Precipitation
This method can be used to concentrate the protein sample while removing interfering substances.
-
Add a precipitating agent (e.g., cold acetone or a commercial protein precipitation solution) to your sample.[3]
-
Incubate on ice to allow the protein to precipitate.
-
Centrifuge the sample to pellet the protein.
-
Carefully decant the supernatant containing the reducing agent.
-
Wash the protein pellet with the precipitation agent.
-
Resuspend the protein pellet in the this compound assay buffer.
-
Proceed with the assay.
Control Experiments
To accurately quantify the extent of interference, it is essential to run appropriate controls.
Experimental Protocol: Quantifying Interference
-
Prepare a standard solution of p-nitroaniline in the assay buffer with a known absorbance at 405 nm.
-
Create a series of solutions containing the pNA standard and varying concentrations of the reducing agent present in your samples (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM DTT or BME).
-
Incubate these solutions under the same conditions as your enzymatic assay (e.g., 37°C for 30 minutes).
-
Measure the absorbance at 405 nm for each solution.
-
Plot the absorbance of pNA as a function of the reducing agent concentration to create a correction curve.
Expected Results (Qualitative):
| Reducing Agent Concentration | Expected pNA Absorbance at 405 nm |
| 0 mM (Control) | Highest Absorbance |
| Low (e.g., < 0.5 mM) | Slightly Decreased Absorbance |
| Medium (e.g., 0.5 - 2 mM) | Moderately Decreased Absorbance |
| High (e.g., > 2 mM) | Significantly Decreased to No Absorbance |
Note: The exact quantitative effect will depend on the specific reducing agent, its concentration, incubation time, and temperature.
Visualizing the Interference Pathway
The following diagram illustrates the standard this compound assay pathway and the interfering pathway caused by reducing agents.
Caption: Interference of reducing agents in the this compound assay.
References
how to correct for spontaneous hydrolysis of Z-Gly-Pro-pNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate Z-Gly-Pro-pNA in enzymatic assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on correcting for spontaneous hydrolysis.
Question 1: Why is there a high background signal in my assay even without the enzyme?
Answer: A high background signal in your assay is likely due to the spontaneous, non-enzymatic hydrolysis of this compound in the assay buffer. This phenomenon results in the release of the chromophore p-nitroaniline (pNA), leading to an increase in absorbance at 405-410 nm, independent of enzyme activity. The rate of this spontaneous hydrolysis can be influenced by several factors, including pH and temperature.
Question 2: How can I accurately measure and correct for the spontaneous hydrolysis of this compound?
Answer: To accurately correct for non-enzymatic hydrolysis, it is crucial to include a "substrate blank" control in your experimental setup. This control contains all the components of your reaction mixture (buffer, this compound) except for the enzyme. By incubating the substrate blank under the same conditions (temperature and time) as your experimental samples, you can measure the rate of spontaneous hydrolysis. The absorbance reading from the substrate blank should then be subtracted from the absorbance readings of your enzyme-containing samples to obtain the true enzymatic rate.[1]
Question 3: What are the optimal conditions for a prolyl endopeptidase assay using this compound?
Answer: The optimal conditions for a prolyl endopeptidase assay are dependent on the specific enzyme being studied. However, for many prolyl endopeptidases, the optimal pH for activity is in the range of 7.0 to 8.0.[2] It is important to note that the absorbance of the product, p-nitroaniline, is also pH-dependent, with maximal absorbance around 405-410 nm observed at a pH greater than 9.[3] Therefore, it is common to stop the enzymatic reaction with a basic solution to ensure a stable and maximal colorimetric signal. The optimal temperature for many prolyl endopeptidases is around 37°C.[4][5]
Question 4: My this compound substrate won't dissolve properly. What should I do?
Answer: this compound has limited solubility in aqueous solutions like PBS.[6] To prepare a stock solution, it is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or 40% dioxane.[2][4] Gentle heating may be required to fully dissolve the substrate.[4] When preparing your final reaction mixture, ensure that the final concentration of the organic solvent is low enough to not interfere with your enzyme's activity.
Question 5: How do I calculate the enzyme activity from my absorbance readings?
Answer: The enzyme activity can be calculated using the Beer-Lambert law, which relates absorbance to concentration. First, correct your absorbance readings by subtracting the absorbance of the substrate blank. Then, use the following formula to calculate the concentration of p-nitroaniline (pNA) produced:
Concentration of pNA (M) = (Corrected Absorbance) / (ε * l)
where:
-
ε (epsilon) is the molar extinction coefficient of pNA at the measurement wavelength (e.g., 9,960 M⁻¹cm⁻¹ at 405 nm).[7]
-
l is the path length of the cuvette or microplate well in cm.
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[8]
Quantitative Data Summary
The rate of spontaneous hydrolysis of this compound is highly dependent on the specific buffer composition, pH, and temperature of your assay. It is essential to determine this rate empirically under your experimental conditions by measuring the increase in absorbance in a substrate blank over time.
| Parameter | Value/Range | Notes |
| Wavelength of Max Absorbance (λmax) for pNA | 405 - 410 nm | The exact wavelength can be influenced by buffer components and pH.[9] |
| Molar Extinction Coefficient (ε) of pNA | ~9,960 M⁻¹cm⁻¹ at 405 nm | This value is crucial for converting absorbance to concentration.[7] |
| Optimal pH for Prolyl Endopeptidase Activity | 7.0 - 8.0 | Enzyme-specific; should be optimized for your particular enzyme.[2] |
| Optimal Temperature for Assay | ~37°C | Enzyme-specific; should be optimized.[4][5] |
Experimental Protocols
Protocol 1: Determining the Rate of Spontaneous Hydrolysis of this compound
This protocol describes how to measure the rate of non-enzymatic hydrolysis of this compound under your specific assay conditions.
Materials:
-
This compound
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Substrate Solution: Prepare a working solution of this compound in your assay buffer at the final concentration you will use in your enzymatic assay.
-
Prepare Substrate Blanks: In triplicate, add the substrate solution to your cuvettes or microplate wells.
-
Incubation: Incubate the substrate blanks at your desired assay temperature (e.g., 37°C).
-
Absorbance Readings: At regular time intervals (e.g., every 10 minutes for 1 hour), measure the absorbance of the substrate blanks at 405-410 nm.
-
Data Analysis: Plot the absorbance values against time. The slope of the resulting line represents the rate of spontaneous hydrolysis in Absorbance units per unit of time. This rate should be subtracted from the rate observed in the presence of the enzyme.
Protocol 2: Correcting for Spontaneous Hydrolysis in an Enzyme Kinetic Assay
This protocol outlines a typical prolyl endopeptidase assay, incorporating the correction for spontaneous substrate hydrolysis.
Materials:
-
Purified prolyl endopeptidase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
-
Stop Solution (e.g., 1 M Tris-HCl, pH 9.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup:
-
Enzyme Reaction: In triplicate, prepare a reaction mixture containing assay buffer and your enzyme solution.
-
Substrate Blank: In triplicate, prepare a reaction mixture containing only the assay buffer (no enzyme).
-
-
Pre-incubation: Pre-incubate all reaction mixtures and the substrate solution at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the this compound substrate to all wells to achieve the desired final concentration. Mix gently.
-
Incubation: Incubate the reactions at the assay temperature for a predetermined amount of time (e.g., 15 minutes). Ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution to all wells. The basic pH of the stop solution will also enhance the color development of the pNA product.
-
Measure Absorbance: Read the absorbance of all wells at 405-410 nm.
-
Calculate Corrected Activity:
-
Calculate the average absorbance of the substrate blank replicates.
-
Subtract the average substrate blank absorbance from the absorbance of each enzyme reaction replicate.
-
Use the corrected absorbance values and the Beer-Lambert law to calculate the amount of pNA produced and determine the enzyme activity.
-
Visualizations
Caption: Experimental workflow for correcting for spontaneous this compound hydrolysis.
Caption: Logical relationship for correcting total absorbance to determine true enzymatic activity.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. books.rsc.org [books.rsc.org]
- 4. toyobo-global.com [toyobo-global.com]
- 5. Synergistic Anticancer Effects of Metformin and Doxorubicin in Ovarian Cancer Cells Through Dual Apoptotic Pathway Activation and Oxidative Stress Enhancement | MDPI [mdpi.com]
- 6. tribioscience.com [tribioscience.com]
- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
improving reproducibility of Z-Gly-Pro-pNA assay results
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the reproducibility of their Z-Gly-Pro-pNA assay results.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay in a question-and-answer format.
| Issue | Possible Cause | Recommended Action |
| No or Low Enzyme Activity | Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Test the activity of a new enzyme lot or a known positive control. |
| Incorrect pH | Verify the pH of your buffer and ensure it aligns with the optimal pH for the specific prolyl endopeptidase being used. The optimal pH is often around 6.5-7.5.[1][2] | |
| Incorrect Temperature | Ensure the reaction is incubated at the optimal temperature for the enzyme, typically 37°C.[1][3] Inconsistent temperatures can affect the reaction rate. | |
| Inhibitors in Sample | Samples may contain endogenous inhibitors. Prepare a spiked sample with a known amount of purified enzyme to test for inhibition. | |
| High Background Signal | Substrate Instability | The this compound substrate may undergo spontaneous hydrolysis, especially at non-optimal pH or high temperatures. Run a "no-enzyme" control (blank) containing only the substrate and buffer to measure the rate of spontaneous hydrolysis.[4] Subtract this rate from your sample measurements. |
| Contaminating Proteases | The enzyme preparation or sample may be contaminated with other proteases that can cleave the substrate.[4] Ensure the purity of your enzyme. | |
| Particulate Matter | The presence of precipitates or other particulate matter in the reaction mixture can scatter light and increase absorbance readings.[4] Centrifuge your samples and use filtered buffers to remove any particulates. | |
| Poor Reproducibility (High Variability) | Inaccurate Pipetting | Small variations in the volumes of enzyme or substrate can lead to significant differences in activity. Use calibrated pipettes and follow proper pipetting techniques.[4] |
| Substrate Precipitation | The this compound substrate has limited solubility in aqueous solutions and may precipitate, especially if the concentration of the organic solvent (like DMSO or dioxane) is too low in the final reaction mixture. Visually inspect wells for any signs of precipitation.[4][5] | |
| Temperature Fluctuations | Inconsistent temperatures between wells or assays will affect the reaction rate. Ensure uniform heating of your plate or cuvettes.[4] | |
| Residual Activity at High Inhibitor Concentration | Presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) | Some samples may contain a Z-Pro-Prolinal-insensitive peptidase (ZIP) that can also hydrolyze the this compound substrate.[6] To confirm the presence of ZIP activity, run a parallel assay with and without a high concentration of a specific prolyl endopeptidase inhibitor.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of prolyl endopeptidase (PEP) and other proteases that recognize and cleave the peptide bond on the C-terminal side of a proline residue. The substrate, this compound (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide), is cleaved by the enzyme, releasing the yellow chromophore p-nitroaniline (pNA).[1][7] The rate of pNA release is directly proportional to the enzyme's activity and can be measured by monitoring the increase in absorbance at approximately 405-410 nm.[3][8]
Q2: How should I prepare and store the this compound substrate?
This compound is a powder that should be stored at -20°C for long-term stability.[7] To prepare a stock solution, dissolve the powder in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or 1,4-dioxane.[1][9] For example, a 5 mM stock solution can be prepared by dissolving 21.3 mg of this compound (MW = 426.43) in 10 ml of 40% 1,4-dioxane, which may require gentle warming to 60°C to fully dissolve.[1][10] Prepare fresh substrate solutions for optimal results.[1]
Q3: What are the critical reagents and equipment for this assay?
Key components include the this compound substrate, the enzyme sample, a suitable buffer system to maintain optimal pH (e.g., potassium phosphate or Tris-HCl), and a spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.[1][2][8] Depending on the experimental design, a stop solution (e.g., acetate buffer, pH 4.0) may also be required.[1]
Q4: How can I determine the kinetic parameters (Km and Vmax) of my enzyme using the this compound assay?
To determine the Michaelis constant (Km) and maximum velocity (Vmax), measure the initial reaction velocity at various substrate concentrations. The data can then be plotted using a Michaelis-Menten curve or a Lineweaver-Burk plot to calculate the kinetic parameters.[8][11]
Q5: What are some known inhibitors of prolyl endopeptidase that can be used as controls?
Several inhibitors are known for prolyl endopeptidase, including Diisopropylphosphorofluoridate (DFP), 3,4-dichloroisocoumarin, and Z-Pro-Prolinal.[1][6] These can be used as positive controls for inhibition in your assay.
Experimental Protocols & Data
Standard this compound Assay Protocol
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Reagents:
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0.
-
Substrate Stock Solution: 5 mM this compound in 40% 1,4-dioxane.
-
Enzyme Solution: Purified or crude enzyme diluted in 50 mM Potassium Phosphate buffer, pH 7.0.
-
Stop Solution: 1 M Acetate buffer, pH 4.0.[1]
Procedure:
-
Prepare the reaction mixture by adding the following to a microplate well or cuvette:
-
100 µL of 0.1 M Potassium Phosphate buffer (pH 7.0).
-
25 µL of 5 mM this compound solution.[3]
-
-
Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Measure the absorbance at 410 nm continuously for a set period (e.g., 5-10 minutes) or in a stopped-time assay.
-
For a stopped-time assay, after a specific incubation time (e.g., 5 minutes), add 200 µL of Acetate buffer (pH 4.0) to stop the reaction.[1]
-
Measure the final absorbance at 410 nm.
-
Prepare a blank control by adding the stop solution before the enzyme.
Quantitative Data Summary
Table 1: Prolyl Endopeptidase Properties
| Property | Value | Source Organism | Reference |
| Optimal pH | 6.5 | Flavobacterium sp. | [1] |
| 7.0 | Thermococcus kodakarensis | [10] | |
| Optimal Temperature | 37°C | Flavobacterium sp. | [1] |
| pH Stability | 5.5 - 8.5 (at 30°C for 15 hours) | Flavobacterium sp. | [1] |
| Thermal Stability | Below 40°C (at pH 7.0 for 10 minutes) | Flavobacterium sp. | [1] |
| Molecular Weight | ~78,000 Da | Flavobacterium sp. | [1] |
Table 2: Michaelis-Menten Constants (Km) for Prolyl Endopeptidase Substrates
| Substrate | Km (M) | Source Organism | Reference |
| Z-Gly-Pro-MCA | 2.5 x 10⁻⁵ | Flavobacterium sp. | [1] |
| Z-Gly-Pro-2NNap | 1.4 x 10⁻⁴ | Flavobacterium sp. | [1] |
| This compound | 0.81 x 10⁻³ | Aeromonas punctata | [11] |
Visualizations
This compound Assay Principle
Caption: Enzymatic cleavage of this compound releases a colored product.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for performing the this compound assay.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common assay problems.
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-Gly-Pro-pNA Assay for Crude Enzyme Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Z-Gly-Pro-pNA colorimetric assay to measure prolyl endopeptidase (PEP) activity in crude enzyme extracts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My blank (no enzyme) has a very high absorbance reading. What could be the cause?
A1: High background in the blank can be caused by several factors:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures. Always prepare the substrate solution fresh.[1][2]
-
Contamination of Reagents: One or more of your buffer components or the substrate itself might be contaminated with a substance that absorbs at 405-410 nm or with a contaminating protease.
-
Interference from Crude Extract Components: If you are preparing a "blank" that includes the crude extract but stops the reaction immediately, components within the extract (e.g., pigments, other proteins) might absorb light at the detection wavelength. To mitigate this, a proper "Enzyme Blank" or "Sample Blank" is crucial. This blank should contain the crude extract and all reaction components except the substrate.
Q2: The reaction starts strong but then plateaus very quickly, even with a small amount of enzyme.
A2: This typically indicates rapid substrate depletion or enzyme inhibition.
-
Enzyme Concentration is Too High: The amount of active enzyme in your crude extract might be much higher than anticipated. Try diluting your crude extract 10-fold, 100-fold, or even 1000-fold in a suitable buffer.
-
Product Inhibition: Some enzymes are inhibited by the product of the reaction. In this case, as p-nitroaniline (pNA) is released, it might be inhibiting further enzyme activity.
-
Presence of Inhibitors in the Crude Extract: Crude biological samples can contain endogenous inhibitors of prolyl endopeptidase.
Q3: I am not seeing any activity, or the activity is much lower than expected.
A3: This can be due to issues with the enzyme, the substrate, or the assay conditions.
-
Inactive Enzyme: The enzyme in your crude extract may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles).
-
Incorrect Assay Conditions:
-
pH: Prolyl endopeptidases have an optimal pH that is typically between 6.5 and 8.0.[3] Ensure your reaction buffer is within the optimal range for your specific enzyme.
-
Temperature: While many assays are run at 37°C, the optimal temperature can vary. Temperatures that are too high can denature the enzyme.
-
-
Substrate Solution Issues: this compound has poor solubility in aqueous solutions and is often dissolved in solvents like dioxane or DMSO before being diluted in the assay buffer.[1][4] If the substrate has precipitated out of solution, it will not be available for the enzyme. Ensure the substrate is fully dissolved.
-
Presence of Inhibitors: Your crude extract may contain inhibitors. Known inhibitors of prolyl endopeptidases include DFP, 3,4-dichloroisocoumarin, and Z-Gly-Pro-CH2Cl.[2]
Q4: My results are not reproducible. What are the common sources of variability?
A4: Reproducibility issues often stem from inconsistent sample preparation and assay execution.
-
Inconsistent Crude Extract Preparation: The method of cell lysis and clarification can significantly impact the final enzyme concentration and the presence of interfering substances. Standardize your extraction protocol.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay. Use a water bath or a temperature-controlled plate reader.
-
Timing: The timing of adding reagents and stopping the reaction must be precise and consistent across all samples.
Q5: Can other proteases in my crude extract cleave this compound?
A5: Yes, while this compound is a relatively specific substrate for prolyl endopeptidase, other proteases present in a crude extract could potentially cleave it, leading to an overestimation of PEP activity. To confirm that the measured activity is from PEP, you can:
-
Use a Specific Inhibitor: Perform the assay in the presence and absence of a known, specific prolyl endopeptidase inhibitor. A significant decrease in activity in the presence of the inhibitor suggests the activity is indeed from PEP.
-
Test an Alternative Substrate: Some other enzymes like dipeptidyl peptidase-IV can also cleave similar substrates.[5][6] Using a more selective substrate, if available, can help confirm your results.
Experimental Protocols
Protocol 1: Preparation of Crude Enzyme Extract from Cell Lysate
-
Cell Harvesting: Centrifuge the cell culture at 4°C for 10-15 minutes at a sufficient speed to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) or a suitable buffer to remove media components.
-
Lysis: Resuspend the cell pellet in a minimal volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA). A common method for lysis is freeze-thawing: freeze the cell suspension in liquid nitrogen and then thaw at room temperature or 37°C. Repeat this process 2-3 times.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant, which is your crude enzyme extract. Store on ice for immediate use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Standard this compound Assay
This protocol is a general guideline and should be optimized for your specific enzyme and conditions.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0.
-
Substrate Stock Solution (5 mM): Dissolve 21.3 mg of this compound (MW = 426.43) in approximately 8 ml of 40% (v/v) 1,4-dioxane in water, warming to 60°C may be necessary to fully dissolve.[1][4] Once dissolved, cool to room temperature and bring the final volume to 10 ml with 40% dioxane. This solution should be prepared fresh. [1][2]
-
Stop Solution: 1 M Acetate buffer, pH 4.0.
-
Enzyme Dilution: Prepare serial dilutions of your crude enzyme extract in an ice-cold enzyme diluent (e.g., 50 mM K-phosphate buffer, pH 7.0).
-
-
Assay Procedure (for a single 1 ml cuvette reaction):
-
In a test tube or cuvette, prepare the reaction mixture by adding:
-
1.0 ml of Assay Buffer (0.1 M K-Phosphate, pH 7.0)
-
0.25 ml of Substrate Stock Solution (5 mM this compound)
-
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
To start the reaction, add 0.1 ml of the diluted enzyme solution and mix gently by inversion.
-
Incubate at the chosen temperature for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2.0 ml of Stop Solution (1 M Acetate buffer, pH 4.0).[2]
-
Measure the absorbance of the released p-nitroaniline at 405-410 nm.[4][7]
-
-
Controls:
-
Blank: Prepare a blank by adding the stop solution before adding the enzyme solution. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Sample Blank: Prepare a reaction that includes the crude extract and all other components except the this compound substrate. This will account for any background absorbance from the extract itself.
-
Data Presentation
Table 1: Typical Reaction Conditions for this compound Assay
| Parameter | Recommended Value/Range | Notes |
| Substrate | This compound | A colorimetric substrate for prolyl endopeptidase.[7] |
| Wavelength | 405 - 410 nm | For detection of the product, p-nitroaniline.[4][7] |
| pH | 6.5 - 8.0 | Optimal pH can vary; typically around 7.0-7.8.[3] |
| Temperature | 30 - 40 °C | The optimal temperature is often around 37°C.[2] |
| Substrate Conc. | ~1 mM | Final concentration in the assay mixture.[2] |
| Enzyme Conc. | Variable | Should be optimized to ensure linear reaction kinetics. |
Table 2: Properties of Prolyl Endopeptidase Substrates
| Substrate | Abbreviation | Detection Method | Notes |
| Z-Gly-Pro-p-nitroanilide | This compound | Colorimetric (405-410 nm) | Common and widely used substrate.[7][8] |
| Z-Gly-Pro-7-amino-4-methylcoumarin | Z-Gly-Pro-AMC | Fluorometric | Generally more sensitive than colorimetric substrates. |
| Suc-Ala-Pro-p-nitroanilide | Suc-Ala-Pro-pNA | Colorimetric (410 nm) | An alternative substrate for kinetic studies.[9] |
Visualizations
References
- 1. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase catalysis. A physical rather than a chemical step is rate-limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Prolyl Endopeptidase: Z-Gly-Pro-pNA in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromogenic substrate Z-Gly-Pro-pNA with other alternatives for the assay of prolyl endopeptidase (PEP) activity. PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues and is a therapeutic target in neurodegenerative diseases, inflammation, and celiac disease. The selection of an appropriate substrate is critical for accurate and reliable enzyme activity measurements in research and drug discovery.
Performance Comparison of Chromogenic PEP Substrates
The utility of a chromogenic substrate is determined by its kinetic parameters, solubility, and specificity. An ideal substrate exhibits a low Michaelis constant (Km), indicating high affinity for the enzyme, and a high turnover number (kcat), reflecting a rapid conversion to the product. The catalytic efficiency of an enzyme for a given substrate is best represented by the kcat/Km ratio.
Here, we compare this compound with another commonly used chromogenic substrate, Succinyl-Ala-Pro-p-nitroanilide (Suc-Ala-Pro-pNA).
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Considerations |
| This compound | Aeromonas punctata PEP | 0.81 | 505 | 6.23 x 10⁵ | Limited solubility in aqueous buffers, often requiring co-solvents like dioxane, which can interfere with enzyme kinetics.[1] |
| Suc-Ala-Pro-pNA | Flavobacterium meningosepticum PEP | 0.49 ± 0.05 | 45 ± 3 | 9.2 x 10⁴ | High water solubility, making it suitable for kinetic studies over a wide range of concentrations without the need for organic co-solvents.[2] |
| Suc-Ala-Pro-pNA | Myxococcus xanthus PEP | 0.15 ± 0.02 | 70 ± 5 | 4.7 x 10⁵ | |
| Suc-Ala-Pro-pNA | Sphingomonas capsulata PEP | 0.28 ± 0.03 | 170 ± 10 | 6.1 x 10⁵ |
Note: Kinetic parameters can vary depending on the specific enzyme source and experimental conditions.
While this compound has been widely used, its low aqueous solubility presents a significant drawback, potentially leading to inaccuracies in kinetic measurements at higher concentrations.[2] In contrast, Suc-Ala-Pro-pNA offers superior solubility, allowing for more reliable kinetic analysis.[2]
Experimental Protocols
Accurate comparison of substrate performance relies on standardized experimental protocols. Below are detailed methodologies for conducting a PEP activity assay using a chromogenic substrate.
General Principle
Prolyl endopeptidase cleaves the p-nitroanilide (pNA) group from the chromogenic substrate. The released pNA is a yellow-colored compound that can be quantified by measuring the absorbance at 405-410 nm. The rate of pNA release is directly proportional to the PEP activity.
Materials
-
Prolyl Endopeptidase (purified)
-
Chromogenic Substrate (this compound or Suc-Ala-Pro-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Co-solvent (for this compound, e.g., 1,4-dioxane)
-
Microplate reader or spectrophotometer
-
96-well microplates
Detailed Protocol for PEP Assay
-
Substrate Preparation:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like 1,4-dioxane. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. Note that the final concentration of the organic solvent should be kept constant across all assays and should be low enough to not significantly affect enzyme activity.
-
Suc-Ala-Pro-pNA: Prepare a stock solution (e.g., 10 mM) directly in the assay buffer. Further dilutions can be made in the same buffer.
-
-
Enzyme Preparation:
-
Dilute the purified PEP enzyme in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired time course. The optimal enzyme concentration should be determined empirically.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate.
-
To each well, add the following in order:
-
Assay Buffer
-
Substrate solution (to achieve a range of final concentrations for kinetic analysis)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute to the concentration of pNA released per minute using the molar extinction coefficient of pNA (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Signaling Pathway and Experimental Workflow
Prolyl endopeptidase is implicated in various physiological and pathological processes, including neuroinflammation. In neuroinflammatory conditions, PEP can cleave and modulate the activity of neuropeptides and chemokines, thereby influencing inflammatory signaling cascades.
Caption: Prolyl Endopeptidase in Neuroinflammation.
The experimental workflow for comparing chromogenic substrates follows a logical progression from preparation to data analysis.
Caption: Chromogenic Substrate Assay Workflow.
Conclusion
The choice of a chromogenic substrate for prolyl endopeptidase assays requires careful consideration of its biochemical properties. While this compound is a historically significant substrate, its poor aqueous solubility can be a limiting factor for accurate kinetic studies. Suc-Ala-Pro-pNA presents a more soluble and, therefore, often more reliable alternative for quantitative enzyme characterization. Researchers should select the substrate that best fits their experimental needs, paying close attention to solubility and the potential effects of co-solvents on enzyme activity. For high-throughput screening and detailed kinetic analysis, a highly soluble substrate like Suc-Ala-Pro-pNA is generally recommended.
References
A Comparative Guide to the Validation of Prolyl Endopeptidase (PEP) Inhibition: Z-Pro-prolinal vs. Alternatives using Z-Gly-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-Pro-prolinal and alternative inhibitors for the validation of prolyl endopeptidase (PEP) activity using the chromogenic substrate Z-Gly-Pro-pNA. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to Prolyl Endopeptidase (PEP) and its Inhibition
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones. Its involvement in various physiological processes has made it a significant therapeutic target for neurological and inflammatory disorders. The validation of PEP inhibition is a critical step in the development of novel therapeutics targeting this enzyme.
Z-Pro-prolinal is a potent and widely used transition-state analog inhibitor of PEP. Its aldehyde group forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of the enzyme, leading to potent inhibition.[1][2] The validation of this inhibition is commonly performed using the substrate this compound, which upon cleavage by PEP, releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically.[3][4]
Comparative Analysis of PEP Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory potency of Z-Pro-prolinal and two alternative inhibitors, JTP-4819 and KYP-2047, against PEP. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, including the source of the enzyme.
| Inhibitor | Target Enzyme | Potency (IC50) | Potency (Ki) | Key Characteristics |
| Z-Pro-prolinal | Porcine PREP | 0.4 nM[5] | 1 nM[5] | Transition-state analog, slow-binding inhibitor.[1][6] |
| Leishmania infantum POP | 4.2 nM[5] | - | ||
| JTP-4819 | Rat Brain PEP | ~0.58 - 0.61 nM[7] | - | Potent and specific inhibitor with blood-brain barrier penetration.[8][9] |
| Flavobacterium meningosepticum PEP | 5.43 nM[8] | - | ||
| KYP-2047 | Prolyl Oligopeptidase (POP) | - | 0.023 nM[10][11][12] | Potent, BBB-penetrating inhibitor that can reduce glioblastoma proliferation.[10] |
Experimental Protocol: PEP Inhibition Assay using this compound
This protocol outlines a standard procedure for validating PEP inhibition using Z-Pro-prolinal and the chromogenic substrate this compound.
Materials:
-
Prolyl Endopeptidase (PEP) enzyme
-
Z-Pro-prolinal (inhibitor)
-
This compound (substrate)[11]
-
Assay Buffer (e.g., 0.1M Potassium Phosphate buffer, pH 7.0)[3]
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm[3][4]
-
Acetate buffer, pH 4.0 (for stopping the reaction)[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Pro-prolinal in DMSO.
-
Prepare a stock solution of this compound in 40% dioxane. This may require gentle heating (e.g., 60°C) to fully dissolve.[3]
-
Dilute the PEP enzyme to the desired concentration in the assay buffer.
-
Prepare serial dilutions of Z-Pro-prolinal in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, prepare the following in triplicate:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): PEP enzyme and assay buffer.
-
Inhibitor Wells: PEP enzyme and serial dilutions of Z-Pro-prolinal.
-
-
Due to the slow-binding nature of Z-Pro-prolinal, a pre-incubation step is recommended.[1] Add the enzyme and inhibitor (or assay buffer for control) to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at the desired temperature (e.g., 30°C or 37°C).[3]
-
-
Initiation of Reaction:
-
Add the this compound substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of Z-Pro-prolinal compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of PEP inhibition by Z-Pro-prolinal.
Caption: A flowchart illustrating the key steps in the PEP inhibition assay.
Caption: The inhibitory action of Z-Pro-prolinal on PEP.
Conclusion
The validation of PEP inhibition is a fundamental aspect of research and drug development in this field. Z-Pro-prolinal remains a gold-standard inhibitor due to its high potency and well-characterized mechanism of action. However, alternatives such as JTP-4819 and KYP-2047 offer different pharmacological profiles that may be advantageous for specific in vivo or clinical applications. The provided experimental protocol for the this compound based assay offers a reliable method for quantifying the inhibitory potential of these compounds. Researchers should carefully consider the specific requirements of their study when selecting an appropriate PEP inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. toyobo-global.com [toyobo-global.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
A Comparative Guide to the Cross-Reactivity of Z-Gly-Pro-pNA with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
The chromogenic substrate Z-Gly-Pro-pNA (Nα-Carbobenzoxy-glycyl-prolyl-p-nitroanilide) is a widely utilized tool for the assay of specific proteases. Its utility, however, is contingent on its specificity. This guide provides an objective comparison of the cross-reactivity of this compound with a panel of common proteases, supported by available experimental data, to aid researchers in the accurate interpretation of their enzymatic assays.
Overview of this compound
This compound is a synthetic peptide substrate designed to assay proteases that recognize and cleave the peptide bond on the C-terminal side of a proline residue. Upon enzymatic cleavage, the p-nitroaniline (pNA) moiety is released, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405-410 nm. This provides a direct measure of enzyme activity.
Quantitative Comparison of Protease Activity on this compound
The following table summarizes the kinetic parameters for the hydrolysis of this compound and its close analog, Gly-Pro-pNA, by various proteases. This data provides a quantitative measure of the substrate's specificity.
| Protease Family | Protease | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Serine Protease (Proline-Specific) | Prolyl Endopeptidase (PEP) (Aeromonas punctata) | This compound | 0.81 | 505 | 6.23 x 10⁵ | [1] |
| Serine Protease (Dipeptidyl Peptidase) | Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 0.2 | - | - | [2] |
| Serine Protease (Dipeptidyl Peptidase) | Dipeptidyl Peptidase 8 (DPP-8) | Gly-Pro-pNA | 0.3 | - | - | [2] |
| Serine Protease (Dipeptidyl Peptidase) | Dipeptidyl Peptidase 9 (DPP-9) | Gly-Pro-pNA | 0.4 | - | - | [2] |
| Serine Protease (Trypsin-like) | Trypsin | This compound | No significant cleavage reported | - | - | [3][4][5] |
| Serine Protease (Chymotrypsin-like) | Chymotrypsin | This compound | No significant cleavage reported | - | - | [1] |
| Serine Protease (Elastase-like) | Elastase | This compound | No significant cleavage reported | - | - | |
| Cysteine Protease | Papain | This compound | No significant cleavage reported | - | - | [6] |
| Aspartic Protease | Pepsin | This compound | No significant cleavage reported | - | - |
Note: A hyphen (-) indicates that the data was not available in the cited literature. The data for DPP-IV, DPP-8, and DPP-9 are for the closely related substrate Gly-Pro-pNA.
Qualitative Cross-Reactivity Assessment
Based on the known substrate specificities of various proteases, a qualitative assessment of their potential to cleave this compound is provided below:
-
Prolyl Endopeptidase (PEP): this compound is an excellent substrate for PEP, which specifically cleaves on the C-terminal side of proline residues within a peptide chain.[1][6][7]
-
Dipeptidyl Peptidase IV (DPP-IV) and related enzymes (DPP-8, DPP-9): These enzymes cleave X-Pro dipeptides from the N-terminus of polypeptides. While this compound has a blocked N-terminus, the related substrate Gly-Pro-pNA is readily cleaved.[2][8] The N-terminal blocking group on this compound likely prevents efficient hydrolysis by DPP-IV.
-
Trypsin: Trypsin exhibits high specificity for cleaving peptide bonds C-terminal to lysine and arginine residues.[4][5] It is generally accepted that trypsin does not cleave at proline residues.[3] Therefore, significant cross-reactivity with this compound is not expected.
-
Chymotrypsin: Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic and aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Cleavage at a Gly-Pro bond is highly unlikely.
-
Elastase: Elastase, particularly neutrophil elastase, preferentially cleaves after small, neutral amino acids like alanine, valine, and serine. It does not have a specificity for proline residues.
-
Papain: Papain is a cysteine protease with broad specificity, but it typically favors cleavage at peptide bonds involving basic amino acids, leucine, or glycine.[6] While it can cleave at glycine, its activity is influenced by the surrounding residues, and there is no evidence to suggest it efficiently cleaves the Gly-Pro bond in this context.
-
Pepsin: Pepsin, an aspartic protease, has a broad specificity but generally prefers to cleave between two hydrophobic amino acids, and particularly shows a preference for aromatic residues. It is not known to cleave at proline residues.
Experimental Protocol: Protease Activity Assay using this compound
This protocol provides a general framework for assessing the activity of a protease using this compound. It is recommended to optimize the conditions for each specific enzyme.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a mixture of dioxane and water). Further dilute the stock solution in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Prepare a stock solution of the protease in assay buffer. Dilute the enzyme to the desired final concentration just before use.
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add the this compound solution to each well.
-
To initiate the reaction, add the enzyme solution to each well. The final volume should be consistent across all wells.
-
Include appropriate controls:
-
Blank: Assay buffer and substrate, without the enzyme.
-
Negative Control: A protease known not to cleave this compound.
-
-
-
Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the progress curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 405 nm).
-
Visualizing the Enzymatic Reaction and Workflow
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.
Experimental Workflow for Protease Assay
Caption: Workflow for a typical protease activity assay using this compound.
Logical Relationship of Protease Specificity
Caption: Specificity of various proteases for the substrate this compound.
References
- 1. Conformational specificity of chymotrypsin toward proline-containing substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 半胱氨酸蛋白酶——木瓜蛋白酶的特性和产品 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Prolyl Endopeptidase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, is a significant therapeutic target for a range of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[1][2] Effective screening for PREP inhibitors requires robust and reliable enzymatic assays. The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and suitability for high-throughput screening (HTS). This guide provides a comprehensive comparison of commonly used alternative substrates for PREP inhibitor screening, supported by experimental data and detailed protocols.
Substrate Performance Comparison
The selection of an appropriate substrate is crucial for the successful identification of potent and selective PREP inhibitors. The two most widely employed substrates are the fluorogenic Z-Gly-Pro-AMC and the chromogenic Suc-Ala-Pro-pNA. While both enable the measurement of PREP activity, they differ in their detection methods, sensitivity, and potential for interference.
| Substrate | Type | Detection Method | Key Kinetic Parameters for PREP | Advantages | Disadvantages |
| Z-Gly-Pro-AMC | Fluorogenic | Fluorescence (Ex: ~380 nm, Em: ~460 nm) | K_m: ~20-54 µM[3][4] | High sensitivity, suitable for HTS, continuous assay. | Potential for fluorescence interference from test compounds, requires a fluorescence plate reader. |
| Suc-Ala-Pro-pNA | Chromogenic | Absorbance (410 nm) | K_m: Varies significantly with the source of PREP (e.g., 1.1 mM for Myxococcus xanthus PREP) | Simple, cost-effective, less prone to compound interference compared to fluorescence. | Lower sensitivity than fluorogenic substrates, may not be suitable for detecting weak inhibitors or low enzyme concentrations. |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., enzyme source, buffer composition, pH, and temperature). The data presented are indicative values from the literature.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable inhibitor screening. Below are standardized protocols for using both fluorogenic and chromogenic substrates.
Protocol 1: Fluorogenic PREP Inhibitor Screening Assay using Z-Gly-Pro-AMC
This protocol is adapted from various sources and provides a general framework for a 96-well plate-based assay.[5][6]
Materials:
-
Recombinant human PREP
-
Z-Gly-Pro-AMC (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant PREP to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer. The final concentration in the assay should be at or near the K_m value to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
Add 2 µL of test compound dilution or DMSO (for control wells) to each well of the 96-well plate.
-
Add 48 µL of the diluted PREP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Z-Gly-Pro-AMC working solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C for 15-30 minutes, reading every 60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC_50 value.
-
Protocol 2: Chromogenic PREP Inhibitor Screening Assay using Suc-Ala-Pro-pNA
This protocol provides a general method for a 96-well plate-based colorimetric assay.
Materials:
-
Recombinant human PREP
-
Suc-Ala-Pro-pNA (stock solution in a suitable solvent like DMSO or aqueous buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant PREP to a working concentration in Assay Buffer.
-
Prepare a working solution of Suc-Ala-Pro-pNA in Assay Buffer. The final concentration should be optimized based on the K_m value for the specific PREP enzyme being used.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of test compound dilution or DMSO to each well.
-
Add 48 µL of the diluted PREP enzyme solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the Suc-Ala-Pro-pNA working solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 50% acetic acid).
-
Measure the absorbance at 410 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the IC_50 value as described for the fluorogenic assay.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context and process of PREP inhibitor screening, the following diagrams have been generated using the DOT language.
Caption: PREP Signaling and Pathophysiological Roles.
Caption: PREP Inhibitor Screening Workflow.
Conclusion
The choice between fluorogenic and chromogenic substrates for PREP inhibitor screening depends on the specific requirements of the assay. For high-throughput screening and applications requiring high sensitivity, the fluorogenic substrate Z-Gly-Pro-AMC is generally preferred. For smaller-scale studies, initial screening, or when compound interference is a concern, the chromogenic substrate Suc-Ala-Pro-pNA offers a reliable and cost-effective alternative. It is crucial to consider the potential for off-target effects, as other proteases like Fibroblast Activation Protein (FAP) can also cleave these substrates.[2] Therefore, secondary screens with more selective substrates or against related proteases are recommended to confirm the specificity of any identified inhibitors. The provided protocols and diagrams offer a foundational framework for researchers to develop and implement robust and reliable PREP inhibitor screening campaigns.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Confirming Enzyme Specificity for Z-Gly-Pro-pNA with Specific Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chromogenic substrate Z-Gly-Pro-pNA (N-benzyloxycarbonyl-glycyl-L-prolyl-p-nitroanilide) is a valuable tool for assaying the activity of several proline-specific serine proteases. Its cleavage releases the yellow p-nitroaniline molecule, which can be easily quantified spectrophotometrically. However, the overlapping substrate specificity of enzymes such as Prolyl Endopeptidase (PEP), Dipeptidyl Peptidase-IV (DPP-IV), and Fibroblast Activation Protein (FAP) necessitates the use of specific inhibitors to accurately identify and characterize the enzyme of interest in a given biological sample. This guide provides a comparative overview of specific inhibitors for these enzymes, supported by experimental data and detailed protocols to aid in the design and interpretation of enzyme specificity studies.
Distinguishing Proline-Specific Proteases: A Comparative Look at Inhibitors
The selection of a specific inhibitor is crucial for differentiating the activity of PEP, DPP-IV, and FAP when using this compound. The following table summarizes the inhibitory potency of several compounds against these enzymes, providing a basis for selecting the appropriate tool for your research.
| Inhibitor | Target Enzyme(s) | IC50 / Ki | Substrate Used in Study | Reference |
| Z-Pro-Prolinal | Prolyl Endopeptidase (PEP) | IC50: 0.4 nM (porcine PREP) | Not Specified | [1] |
| Talabostat (Val-boroPro) | DPP-IV, FAP, PEP, DPP8, DPP9, QPP | IC50: <4 nM (DPP-IV), 560 nM (FAP), 390 nM (PEP), 4 nM (DPP8), 11 nM (DPP9), 310 nM (QPP) | Not Specified | [2][3] |
| Saxagliptin | Dipeptidyl Peptidase-IV (DPP-IV) | Ki: 0.35 nM, 0.6 nM | Gly-Pro-pNA | [4] |
| Saxagliptin | Dipeptidyl Peptidase-IV (DPP-IV) | Ki: 1.3 nM (at 37°C) | Gly-Pro-pNA | [5] |
Note: PREP (Prolyl endopeptidase) is another name for Prolyl Oligopeptidase (POP). IC50 and Ki values are key measures of inhibitor potency; lower values indicate higher potency. The substrate used in the cited study is important for contextualizing the data, as potency can vary with different substrates.
Experimental Protocols
This section provides a detailed methodology for a comparative enzyme inhibition assay to determine the specificity of an enzyme preparation for this compound.
Materials and Reagents
-
This compound (Substrate)
-
Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Specific inhibitors (e.g., Z-Pro-Prolinal, Saxagliptin, Talabostat)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of the specific inhibitors in DMSO.
-
Dilute the enzyme source to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay Buffer and substrate.
-
Control (No Inhibitor): Enzyme solution and Assay Buffer.
-
Inhibitor Wells: Enzyme solution and serial dilutions of the specific inhibitor.
-
-
The final volume in each well should be kept constant by adjusting the volume of Assay Buffer. It is important to ensure the final DMSO concentration is low (typically <1%) to avoid affecting enzyme activity.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of using specific inhibitors to identify the enzyme responsible for this compound cleavage.
Caption: A streamlined workflow for determining enzyme inhibition using this compound.
Caption: A decision-making diagram for identifying the active enzyme using specific inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Chromogenic Prolyl Endopeptidase Substrates: Z-Gly-Pro-pNA vs. Suc-Ala-Pro-Ala-pNA
For researchers, scientists, and drug development professionals engaged in the study of prolyl endopeptidases (PEPs), the selection of an appropriate substrate is paramount for accurate kinetic analysis and inhibitor screening. This guide provides an objective comparison of two commonly used chromogenic substrates: Z-Gly-Pro-pNA and Suc-Ala-Pro-Ala-pNA.
Executive Summary
Both this compound (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide) and Suc-Ala-Pro-Ala-pNA (N-succinyl-L-alanyl-L-prolyl-L-alanyl-p-nitroanilide) serve as effective substrates for measuring the activity of prolyl endopeptidases, a class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. The enzymatic reaction releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.
The primary distinction between these two substrates lies in their physicochemical properties, particularly their solubility. Suc-Ala-Pro-Ala-pNA exhibits significantly higher water solubility across a range of pH values compared to this compound.[1] The limited solubility of this compound can hinder kinetic measurements at concentrations required for substrate saturation, potentially leading to an underestimation of the enzyme's maximal velocity (Vmax).[1] Therefore, for comprehensive kinetic studies, Suc-Ala-Pro-Ala-pNA is often the preferred substrate.[1]
Data Presentation: Kinetic Parameters
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |
| This compound | Aeromonas punctata PEP (wild-type) | 0.81 | 505 | 623 | [2] |
| Suc-Ala-Pro-Ala-pNA | Sphingomonas capsulata PEP | Not explicitly stated, but used for KM and kcat determination | Not explicitly stated | Not explicitly stated | [3] |
| Suc-Ala-Pro-Ala-pNA | Myxococcus xanthus PEP | Not explicitly stated, but used for KM and kcat determination | Not explicitly stated | Not explicitly stated | [3] |
Note: The absence of directly comparable data underscores the importance of consistent experimental conditions when evaluating enzyme kinetics with different substrates.
Experimental Protocols
The following is a generalized protocol for a comparative kinetic analysis of this compound and Suc-Ala-Pro-Ala-pNA with a prolyl endopeptidase.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Phosphate buffer (pH 7.0-8.0) is commonly used.[1][4] The optimal pH should be determined for the specific enzyme being investigated.
-
Substrate Stock Solutions:
-
Enzyme Solution: Prepare a stock solution of the purified prolyl endopeptidase in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of product formation over the measurement period.
-
p-Nitroaniline (pNA) Standard Solution: Prepare a series of known concentrations of pNA in the assay buffer to generate a standard curve for converting absorbance values to molar concentrations.
2. Assay Procedure:
-
Set up a 96-well microplate or cuvettes.
-
Add the desired volume of assay buffer to each well.
-
Add varying concentrations of the substrate (this compound or Suc-Ala-Pro-Ala-pNA) to the wells. It is crucial to test a range of concentrations that bracket the expected Km value.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each well.
-
Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405-410 nm over time (e.g., every 30 seconds for 10-30 minutes).[3]
3. Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of pNA formation (moles/min) using the standard curve generated with the pNA standard solution.
-
Plot the initial reaction velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for this purpose.[2]
-
Calculate the catalytic constant (kcat) from the Vmax value and the enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
Mandatory Visualization
References
- 1. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Validating Prolyl Endopeptidase Activity: A Comparative Guide to Orthogonal Confirmation of Z-Gly-Pro-pNA Assay Findings
In the realm of drug discovery and enzyme characterization, particularly concerning prolyl endopeptidases (PEPs), the Z-Gly-Pro-pNA assay serves as a foundational tool.[1][2][3][4][5] This colorimetric assay provides a straightforward method for assessing the enzymatic activity of PEP, a serine protease implicated in the regulation of neuropeptides and hormones.[6] However, the reliance on a single assay can sometimes lead to misleading results due to compound interference or off-target effects. To ensure the accuracy and reliability of experimental findings, employing orthogonal methods—techniques that rely on different physical principles to measure the same biological event—is a critical validation step.[7][8][9]
This guide provides a comprehensive comparison of the traditional this compound assay with several orthogonal methods for confirming PEP activity. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate validation strategies for their work.
Quantitative Performance Comparison
The following table summarizes the key characteristics of the this compound assay and its orthogonal counterparts, offering a clear comparison of their principles, outputs, and typical applications.
| Parameter | This compound Assay | Fluorogenic Assay (Z-Gly-Pro-AMC) | Mass Spectrometry Assay | Western Blot Analysis |
| Principle | Colorimetric; cleavage of a chromogenic peptide substrate releases p-nitroanilide (pNA).[3][4] | Fluorometric; cleavage of a fluorogenic peptide substrate releases a fluorescent molecule (AMC).[6][10] | Direct detection and quantification of substrate and cleavage products based on mass-to-charge ratio. | Immunodetection of a full-length protein substrate and its cleavage fragments separated by size.[11] |
| Primary Output | Rate of increase in absorbance at 405-410 nm.[12] | Rate of increase in fluorescence intensity (Ex/Em ~380/460 nm).[10] | Mass spectra showing the relative abundance of substrate and product peptides over time. | Band intensity of the full-length substrate and its cleavage products on a membrane. |
| Key Metrics | Specific activity (U/mg), IC50, Kcat, Km. | Specific activity (U/mg), IC50, Kcat, Km. | Substrate conversion rate, identification of cleavage sites. | Percentage of substrate cleavage, qualitative confirmation of activity. |
| Sensitivity | Moderate. | High. | Very High. | Low to Moderate. |
| Throughput | High. | High. | Low to Medium. | Low. |
| Specificity | Can have cross-reactivity with other proteases that cleave after proline. | Similar specificity profile to the colorimetric assay. | Very High; can distinguish between different cleavage events and off-target activities. | High; dependent on the specificity of the primary antibody. |
| Advantages | Inexpensive, simple, and well-established. | Higher sensitivity than colorimetric assays. | Provides detailed information on cleavage products and specificity. | Uses a more physiologically relevant protein substrate. |
| Disadvantages | Potential for colorimetric interference from compounds. | Potential for fluorescent interference from compounds. | Requires specialized equipment and expertise; lower throughput. | Semi-quantitative; lower throughput. |
Experimental Protocols
This compound Colorimetric Assay
This protocol outlines the standard procedure for measuring prolyl endopeptidase activity using the chromogenic substrate this compound.
Materials:
-
Prolyl endopeptidase (PEP) enzyme solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 40% 1,4-dioxane).[13][14]
-
Dilute the PEP enzyme to the desired concentration in pre-chilled assay buffer.
-
In a 96-well plate, add the assay buffer and the enzyme solution.
-
To initiate the reaction, add the this compound substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 410 nm every minute for 15-30 minutes.
-
Calculate the rate of p-nitroanilide release using its molar extinction coefficient.
Orthogonal Method 1: Fluorogenic Substrate Assay (Z-Gly-Pro-AMC)
This assay offers a more sensitive alternative to the colorimetric method by using a fluorogenic substrate.
Materials:
-
Prolyl endopeptidase (PEP) enzyme solution
-
Z-Gly-Pro-AMC fluorogenic substrate[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.[10]
-
Dilute the PEP enzyme to the desired concentration in assay buffer.
-
In a black 96-well plate, add the assay buffer and the enzyme solution.
-
Start the reaction by adding the Z-Gly-Pro-AMC substrate solution.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes.
-
The rate of fluorescence increase is directly proportional to the enzyme's activity.[6]
Orthogonal Method 2: Mass Spectrometry-Based Assay
This method provides unambiguous identification of substrate cleavage and is highly specific.
Materials:
-
Prolyl endopeptidase (PEP) enzyme solution
-
Peptide or protein substrate
-
Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)
-
Reaction quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
LC-MS/MS system
Procedure:
-
Incubate the PEP enzyme with the chosen peptide or protein substrate in the assay buffer at 37°C.
-
At various time points, take aliquots of the reaction and stop the enzymatic activity by adding the quenching solution.
-
Analyze the samples using an LC-MS/MS system.
-
Identify and quantify the intact substrate and the resulting cleavage products by their mass-to-charge ratios.
-
Determine the rate of substrate conversion over time.
Orthogonal Method 3: Western Blot Analysis of Protein Substrate Cleavage
This technique is useful for confirming activity against a larger, more physiologically relevant protein substrate.
Materials:
-
Prolyl endopeptidase (PEP) enzyme solution
-
Protein substrate (e.g., a known neuropeptide precursor)
-
Assay buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody specific to the protein substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubate the PEP enzyme with the protein substrate at 37°C for different durations.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes the substrate protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system. A decrease in the intensity of the full-length protein band and the appearance of smaller cleavage product bands confirm enzymatic activity.
Visualizing Workflows and Pathways
To better illustrate the experimental logic and biological context, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for confirming this compound assay findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 65022-15-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. toyobo-global.com [toyobo-global.com]
- 13. d-nb.info [d-nb.info]
- 14. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New Prolyl Endopeptidase Source: A Comparative Guide Using Z-Gly-Pro-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new prolyl endopeptidase (PEP) source against established alternatives using the chromogenic substrate Z-Gly-Pro-pNA. Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues and are therapeutic targets for conditions like celiac disease and neurological disorders. Accurate and reproducible validation of new PEP sources is crucial for advancing research and drug development.
Executive Summary
The validation of a novel prolyl endopeptidase involves characterizing its kinetic properties and comparing them to well-established PEPs. The chromogenic substrate this compound is a valuable tool for this purpose, as its cleavage releases p-nitroaniline, which can be quantified spectrophotometrically. This guide outlines a detailed experimental protocol for a PEP activity assay, presents comparative kinetic data from various microbial and mammalian sources, and provides visual workflows to aid in experimental design.
Comparative Performance of Prolyl Endopeptidases
The efficacy of a prolyl endopeptidase is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.
Due to the low solubility of this compound, some studies utilize the more soluble substrate Suc-Ala-Pro-pNA for kinetic analysis. The following tables summarize the kinetic constants for PEPs from various sources with both substrates to provide a broad comparative overview.
Table 1: Kinetic Parameters of Prolyl Endopeptidases with this compound
| Enzyme Source | Organism | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Assay Conditions |
| Recombinant PEP | Aeromonas punctata | 0.81 | 505 | 623 | 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 34°C |
| Recombinant AN-PEP | Aspergillus niger | 1.10 | 54 | 49.1 | pH 7.0, 77°C |
Table 2: Kinetic Parameters of Prolyl Endopeptidases with Suc-Ala-Pro-pNA
| Enzyme Source | Organism | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Assay Conditions |
| Recombinant PEP | Flavobacterium meningosepticum | 1.0 ± 0.1 | 63 ± 3 | 63 | PBS, 37°C |
| Recombinant PEP | Myxococcus xanthus | 0.2 ± 0.02 | 120 ± 5 | 600 | PBS, 37°C |
| Recombinant PEP | Sphingomonas capsulata | 0.4 ± 0.03 | 250 ± 10 | 625 | PBS, 37°C |
Experimental Protocols
Prolyl Endopeptidase Activity Assay using this compound
This protocol details the steps to determine the kinetic parameters of a new prolyl endopeptidase.
Materials:
-
Prolyl endopeptidase (new source and standards)
-
This compound (substrate)
-
1,4-Dioxane
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Acetate buffer (1 M, pH 4.0) containing 10% Triton X-100
-
Enzyme diluent (e.g., 50 mM Potassium phosphate buffer, pH 7.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
-
96-well microplate or cuvettes
-
Incubator or water bath set to 30°C
Procedure:
-
Substrate Preparation: Prepare a 5 mM stock solution of this compound by dissolving 21.3 mg in approximately 8 mL of 40% dioxane in a 60°C water bath. Once dissolved, cool to 25°C and bring the final volume to 10 mL with 40% dioxane. This solution should be prepared fresh.[1][2]
-
Enzyme Preparation: Dilute the prolyl endopeptidase to a suitable concentration (e.g., 0.05-0.2 U/mL) using the ice-cold enzyme diluent immediately before the assay. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Reaction Setup:
-
In a microplate well or cuvette, prepare the reaction mixture by adding:
-
100 µL of 0.1 M Potassium phosphate buffer (pH 7.0)
-
A range of volumes of the 5 mM this compound stock solution to achieve final concentrations from 100 µM to 600 µM.
-
Add enzyme diluent to bring the pre-incubation volume to 190 µL.
-
-
Equilibrate the reaction mixture at 30°C for at least 5 minutes.
-
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution to the reaction mixture and mix gently.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm for a set period (e.g., 5-10 minutes) at 30°C. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Blank Measurement: Prepare a blank for each substrate concentration by adding the stop solution (acetate buffer) before adding the enzyme.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of p-nitroaniline under these assay conditions is required for converting the change in absorbance to the concentration of product formed.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.[3]
-
Visualizing the Process
Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic cleavage of the this compound substrate by prolyl endopeptidase.
Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.
Experimental Workflow
This diagram outlines the key steps in the experimental validation of a new prolyl endopeptidase source.
Caption: Workflow for validating a new prolyl endopeptidase.
References
A Researcher's Guide to Z-Gly-Pro-pNA Assay Conditions for Prolyl Endopeptidase Activity
For researchers, scientists, and drug development professionals, the Z-Gly-Pro-pNA assay is a fundamental tool for measuring the activity of prolyl endopeptidases (PEPs). This chromogenic assay relies on the cleavage of the synthetic substrate this compound by PEPs, which releases p-nitroaniline (pNA). The resulting increase in absorbance, typically measured at 405-410 nm, provides a quantitative measure of enzyme activity. Understanding and optimizing the conditions of this assay is critical for obtaining accurate and reproducible data. This guide provides a comparative overview of published this compound assay conditions, detailed experimental protocols, and kinetic data for PEPs from various sources.
Comparative Overview of Assay Parameters
The optimal conditions for the this compound assay can vary significantly depending on the source of the prolyl endopeptidase. Key parameters that influence enzyme activity include pH, temperature, and the concentrations of both the substrate and the enzyme. The following table summarizes and compares assay conditions and kinetic parameters for PEPs from different organisms.
| Parameter | Aspergillus niger | Flavobacterium meningosepticum | Aeromonas punctata (apPEP) | Thermococcus kodakarensis | Flammulina velutipes | Human (recombinant) |
| Optimal pH | 4.0 - 5.0 | 6.5 - 7.0[1] | 8.0 | 7.0 | 5.5 | 7.4 - 8.0[2] |
| Optimal Temperature (°C) | 50 - 60[3] | 37 - 40[3] | 34 | 77 | 37 | 37 |
| Buffer System | Citrate/Disodium Phosphate, Sodium Acetate[4] | Potassium Phosphate[1][5] | Tris-HCl | Citrate/Disodium Phosphate | Sodium Acetate | Tris-HCl[2] |
| Substrate Concentration | 4 mM | 0.2 mM - 5 mM[1][5] | 31 - 500 µM | 5 mM | 2 mM | 62.5 µM[2] |
| Enzyme Concentration | Not specified | 0.05 - 0.2 U/mL | 40 nM | 100 µL of purified enzyme | 20 µL sample | Not specified |
| Wavelength for Detection (nm) | 410 | 410[1] | 410 | 410 | 405 | 410[2] |
| K_m_ (mM) | Not reported | Not reported for this compound | 0.81 | Not reported | Not reported | Not reported |
| k_cat_ (s⁻¹) | Not reported | Not reported | 505 | Not reported | Not reported | Not reported |
| k_cat_/K_m_ (s⁻¹·mM⁻¹) | Not reported | Not reported | 623 | Not reported | Not reported | Not reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the this compound assay. Below are representative protocols derived from the literature for different prolyl endopeptidases.
Protocol 1: Prolyl Endopeptidase from Aspergillus niger
This protocol is adapted from studies on the characterization of A. niger prolyl endopeptidase.[6]
Reagents:
-
Buffer: 0.1 M Citrate/Disodium Phosphate buffer, pH 5.0.
-
Substrate Stock Solution: 4 mM this compound dissolved in 40% (v/v) 1,4-dioxane in 0.1 M Citrate/Disodium Phosphate buffer, pH 5.0.
-
Enzyme Solution: Purified or partially purified A. niger prolyl endopeptidase diluted in an appropriate buffer.
-
Stop Solution: 0.2 M anhydrous sodium carbonate.
Procedure:
-
Prepare the reaction mixture in a microplate or cuvette containing 1 mL of 0.1 M Citrate/Disodium Phosphate buffer (pH 5.0) and 0.25 mL of 4 mM this compound substrate solution.
-
Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Incubate the reaction at 37°C.
-
After a defined time (e.g., 10 minutes), stop the reaction by adding 3 mL of 0.2 M anhydrous sodium carbonate.
-
Measure the absorbance of the released p-nitroaniline at 410 nm using a spectrophotometer.
-
A blank reaction should be prepared by adding the stop solution before the enzyme.
Protocol 2: Prolyl Endopeptidase from Flavobacterium meningosepticum
This protocol is based on the assay conditions provided by commercial suppliers and literature.[1][5]
Reagents:
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
-
Substrate Stock Solution: this compound solution (concentration to be optimized, e.g., 0.2 mM) in a suitable solvent (e.g., 100 mM potassium phosphate, pH 7.0 with 1 mM dithiothreitol). Due to solubility issues, this compound may need to be dissolved in a small amount of an organic solvent like dioxane before being diluted in the assay buffer.[7]
-
Enzyme Solution: Flavobacterium meningosepticum prolyl endopeptidase diluted in an appropriate buffer (e.g., 50 mM K-phosphate buffer, pH 7.0).[1]
Procedure:
-
In a microplate well or cuvette, add the assay buffer and the substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Continuously monitor the increase in absorbance at 410 nm over a set period, ensuring the reaction rate is linear.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the generalized workflow for a standard this compound assay and its application in inhibitor screening.
Caption: Generalized workflow for the this compound assay.
Caption: Workflow for this compound based inhibitor screening.
Conclusion
The this compound assay remains a cornerstone for the characterization of prolyl endopeptidases. As demonstrated, the optimal conditions can differ substantially based on the enzyme's origin. Therefore, it is imperative for researchers to empirically determine the ideal parameters for their specific enzyme and experimental goals. This guide serves as a valuable starting point by consolidating and comparing published data, thereby facilitating more efficient and accurate enzymatic analysis in both basic research and drug development endeavors.
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Directed-Mutagenesis of Flavobacterium meningosepticum Prolyl-Oligopeptidase and a Glutamine-Specific Endopeptidase From Barley [frontiersin.org]
- 6. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Z-Gly-Pro-pNA
Essential Safety and Handling Guide for Z-Gly-Pro-pNA
Researchers, scientists, and drug development professionals utilizing this compound, a chromogenic substrate for prolyl endopeptidase, must adhere to stringent safety and handling protocols to ensure a safe laboratory environment and maintain the integrity of experimental data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Logistical and Safety Data
Proper storage and solubility are critical for the effective use of this compound. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Physical Form | Solid, powder (White to off-white) | [1][2] |
| CAS Number | 65022-15-3 | [2][3][4] |
| Molecular Formula | C₂₁H₂₂N₄O₆ | [2][3][4] |
| Molecular Weight | 426.42 g/mol | [1][2] |
| Long-term Storage (Lyophilized Powder) | -20°C for up to 3 years | [1][2] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Solubility | DMSO: 175 mg/mL (with sonication) DMF: 20 mg/mL Ethanol: 12 mg/mL PBS (pH 7.2): 0.25 mg/mL | [1][2][3][4] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, it is crucial to follow standard laboratory safety precautions. The fine powder form presents a risk of inhalation. Therefore, the following PPE is mandatory when handling this compound.
-
Hand Protection : Chemical-resistant gloves (nitrile is a standard choice) are required. Change gloves immediately if they become contaminated.
-
Eye Protection : Safety glasses or goggles must be worn to protect against accidental splashes, especially when handling the compound in its liquid form.
-
Respiratory Protection : When handling the lyophilized powder, which can easily become airborne, work within a fume hood or a biosafety cabinet. A type N95 (US) or equivalent respirator is recommended to prevent inhalation.
-
Protective Clothing : A standard laboratory coat must be worn to protect skin and clothing from potential spills.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for both safety and experimental success.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Before storing, allow the sealed container to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce the stability of the peptide.
-
Store the lyophilized powder in a tightly sealed container at -20°C for long-term storage.
Handling the Solid (Powder) Form
-
All handling of the powder must be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.
-
Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.
-
Use a clean, dedicated spatula for weighing the desired amount of the compound.
-
Minimize the creation of dust. Close the container tightly immediately after use.
Reconstituting the Compound (Dissolving)
-
Select an appropriate solvent based on the experimental requirements and the solubility data provided in the table above. For instance, DMSO can be used for creating high-concentration stock solutions.
-
Add the solvent slowly and carefully to the vial containing the pre-weighed this compound.
-
Mix gently to dissolve. Vigorous shaking should be avoided. Sonication may be necessary to fully dissolve the compound in some solvents like DMSO.
-
If preparing stock solutions, it is best practice to aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these solutions at -20°C or -80°C as indicated.
Disposal Plan
All waste containing this compound, in both solid and liquid forms, must be treated as chemical waste.
-
Solid Waste : This includes contaminated gloves, wipes, and empty vials. These items should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Never pour solutions down the drain.
-
Institutional Protocols : All waste disposal must be carried out in strict accordance with your institution's environmental health and safety (EH&S) guidelines. Contact your EH&S department for specific procedures and to schedule waste pickup.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key procedural steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
